molecular formula C12H11NO3 B1396510 4-Methoxy-6-methylquinoline-2-carboxylic acid CAS No. 1351825-79-0

4-Methoxy-6-methylquinoline-2-carboxylic acid

Cat. No.: B1396510
CAS No.: 1351825-79-0
M. Wt: 217.22 g/mol
InChI Key: YQOFMFVCMYKGKS-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylquinoline-2-carboxylic acid is a substituted quinoline derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and chemical biology research. While specific biological data for this compound may be limited, its core quinoline scaffold is recognized for broad pharmacological potential. Based on closely related structures, this compound is of significant interest for developing new therapeutic agents . Similar 6-methoxy-2-arylquinoline analogues have been designed and synthesized as potent P-glycoprotein (P-gp) inhibitors, a key mechanism for overcoming multidrug resistance in cancer therapy . Furthermore, the quinoline-2-carboxylic acid (quinaldic acid) structure is a privileged scaffold in antibiotic development, particularly for constructing quinolone antibiotics whose mechanism of action involves the inhibition of bacterial DNA gyrase . Researchers can utilize this compound to explore structure-activity relationships or as a precursor for synthesizing more complex molecules for antimicrobial and anticancer applications . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-6-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9-8(5-7)11(16-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOFMFVCMYKGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 4-Methoxy-6-methylquinoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-methoxy-6-methylquinoline-2-carboxylic acid represents a critical workflow in the development of excitatory amino acid receptor antagonists, specifically those targeting the NMDA glycine site (e.g., Licostinel analogs). The quinoline-2-carboxylate scaffold acts as a bioisostere for kynurenic acid, an endogenous neuroprotectant.[1]

This guide details a robust, scalable synthetic pathway prioritizing regiochemical fidelity. While direct methylation of 4-hydroxyquinolines is possible, it frequently suffers from


-alkylation side reactions (forming 4-quinolones). Therefore, this protocol advocates for the "Chlorine Switch" methodology —an intermediate functionalization using phosphorus oxychloride (

) followed by nucleophilic aromatic substitution (

)—to guarantee exclusive

-methylation.

Retrosynthetic Analysis

To ensure high purity and yield, the target molecule is disconnected via the 4-position ether linkage and the heterocyclic core formation.

Logic Flow:

  • C-O Disconnection: The methoxy group is installed via displacement of a 4-chloro intermediate to avoid ambident nucleophile issues (N vs. O alkylation).

  • Functional Group Interconversion: The 4-chloro moiety is derived from the 4-hydroxy tautomer.

  • Decarboxylation: The 2-carboxylic acid is preserved while the labile 3-carboxylic acid (if generated via DMAD route) is removed thermally.

  • Heterocyclic Construction: The quinoline core is built via the Conrad-Limpach cyclization of an aniline and an acetylene dicarboxylate.

Retrosynthesis Target 4-Methoxy-6-methylquinoline- 2-carboxylic acid Intermediate1 4-Chloro-6-methylquinoline- 2-carboxylic acid ester Target->Intermediate1 S_NAr (NaOMe) Intermediate2 4-Hydroxy-6-methylquinoline- 2-carboxylic acid Intermediate1->Intermediate2 Chlorination (POCl3) Precursor Dimethyl Acetylenedicarboxylate (DMAD) + p-Toluidine Intermediate2->Precursor Conrad-Limpach Cyclization

Figure 1: Retrosynthetic tree illustrating the "Chlorine Switch" strategy to ensure O-regioselectivity.

Primary Synthetic Pathway: The Modified Conrad-Limpach Route

This pathway utilizes Dimethyl Acetylenedicarboxylate (DMAD) . Although this reagent initially yields a 2,3-dicarboxylate, it is preferred over oxalacetate esters for industrial robustness. The 3-carboxyl group is selectively removed via thermal decarboxylation.

Phase 1: Enamine Formation & Cyclization

The reaction between p-toluidine and DMAD is exothermic and forms a fumarate intermediate (enamine), which cyclizes at high temperatures.

  • Reagents: p-Toluidine, DMAD, Methanol, Diphenyl ether (Dowtherm A).

  • Mechanism: Michael addition followed by thermal intramolecular substitution.

Phase 2: Hydrolysis & Selective Decarboxylation

The 2,3-diester is saponified to the diacid. The carboxylic acid at position 3 (beta to the carbonyl/nitrogen) is electronically unstable and decarboxylates upon heating, leaving the stable 2-carboxylic acid.

Phase 3: The "Chlorine Switch" (Regiocontrol)

Direct methylation of the 4-hydroxy intermediate often yields the N-methyl-4-quinolone. To force the O-methoxy structure, we first convert the hydroxyl to a chloride.

  • Reagents:

    
     (Phosphorus oxychloride).
    
  • Mechanism: Activation of the tautomeric enol followed by displacement.

Phase 4: Methoxylation

The 4-chloro substituent is an excellent leaving group for alkoxides in quinoline systems due to the electron-deficient nature of the pyridine ring.

  • Reagents: Sodium Methoxide (NaOMe), Methanol.

Detailed Experimental Protocols

Step 1: Synthesis of Dimethyl 4-hydroxy-6-methylquinoline-2,3-dicarboxylate
  • Enamine Formation:

    • Dissolve p-toluidine (10.7 g, 100 mmol) in anhydrous methanol (50 mL).

    • Cool to 0°C. Dropwise add DMAD (14.2 g, 100 mmol) over 30 minutes.

    • Stir at room temperature for 2 hours. The solution will turn yellow/orange.

    • Evaporate methanol under reduced pressure to yield the oily enamine adduct (dimethyl 2-((p-tolylamino)methylene)succinate).

    • Checkpoint: Verify formation by TLC (shifts from amine starting material).

  • Thermal Cyclization:

    • Heat Dowtherm A (diphenyl ether/biphenyl mixture) (100 mL) to reflux (~250°C).

    • Safety Note: This step requires a high-efficiency condenser and blast shield.

    • Add the crude enamine dropwise to the boiling solvent. Rapid addition is crucial to favor kinetic cyclization over polymerization.

    • Reflux for 30 minutes. Methanol evolves; ensure the system is vented.

    • Cool to room temperature.[1][2][3][4] The product precipitates as a solid.[2]

    • Filter, wash with hexanes (to remove Dowtherm), and dry.

    • Yield Expectation: 75-85%.

Step 2: Hydrolysis and Decarboxylation
  • Suspend the diester (10 g) in 10% aqueous NaOH (100 mL).

  • Reflux for 4 hours until the solution is clear (formation of disodium salt).

  • Cool and acidify with conc. HCl to pH 2. The 2,3-dicarboxylic acid precipitates.

  • Decarboxylation: Isolate the diacid and heat in nitrobenzene or reflux in high-boiling mineral oil at 200°C for 1 hour until

    
     evolution ceases.
    
  • Cool and filter.[2]

  • Product: 4-Hydroxy-6-methylquinoline-2-carboxylic acid.

Step 3: Chlorination (The Switch)
  • Mix the 4-hydroxy acid (5 g) with

    
      (30 mL).
    
  • Add a catalytic amount of DMF (3 drops).

  • Reflux for 2 hours. The solid will dissolve as the conversion to the chloride occurs.

  • Workup: Distill off excess

    
     under vacuum. Pour the residue onto crushed ice (Exothermic!).
    
  • Neutralize carefully with ammonium hydroxide. The 4-chloro-6-methylquinoline-2-carboxylic acid (or its acid chloride form) will precipitate.

  • Note: Often, the acid chloride forms. Quenching with methanol in the next step can directly yield the methyl ester, which is convenient. Let's assume we quench with methanol to get Methyl 4-chloro-6-methylquinoline-2-carboxylate .

Step 4: Methoxylation (Target Formation)
  • Dissolve Methyl 4-chloro-6-methylquinoline-2-carboxylate (5 g) in dry methanol (50 mL).

  • Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 3 equivalents).

  • Reflux for 4-6 hours.

    • Mechanism:[1][4][5][6][7][8][9] The methoxide displaces the chloride (S_NAr) AND saponifies the methyl ester back to the acid (or keeps it as ester depending on workup).

  • To obtain the free acid: Add water (10 mL) and NaOH (1 eq) and reflux for 1 hour to ensure complete ester hydrolysis.

  • Acidify with HCl to pH 3-4.

  • Filter the white solid: 4-Methoxy-6-methylquinoline-2-carboxylic acid .

Process Visualization

The following diagram illustrates the critical decision nodes and chemical transformations.

SynthesisWorkflow Start p-Toluidine + DMAD Enamine Enamine Intermediate (Michael Adduct) Start->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Diester 4-OH-2,3-Diester Cyclization->Diester Decarb Hydrolysis & Decarboxylation (-CO2) Diester->Decarb HydroxyAcid 4-Hydroxy-6-methyl- quinoline-2-COOH Decarb->HydroxyAcid Decision Selectivity Checkpoint HydroxyAcid->Decision DirectMe Direct Methylation (MeI/K2CO3) Decision->DirectMe High Risk ChlorineRoute Chlorine Switch (POCl3) Decision->ChlorineRoute Recommended SideProduct N-Methyl Quinolone (Major Impurity) DirectMe->SideProduct ChloroInt 4-Chloro Intermediate ChlorineRoute->ChloroInt FinalStep Subst. (NaOMe) & Hydrolysis ChloroInt->FinalStep Target TARGET: 4-Methoxy-6-methylquinoline- 2-carboxylic acid FinalStep->Target

Figure 2: Process flow highlighting the "Chlorine Switch" to avoid N-alkylation.

Data Summary & Troubleshooting

ParameterDirect Methylation (MeI)Chlorine Switch (POCl3/NaOMe)
Primary Product Mixture (N-Me / O-Me)Exclusive O-Me
Yield (Overall) 30-40% (due to separation)60-70%
Purification Difficult ChromatographyRecrystallization
Scalability LowHigh

Troubleshooting Guide:

  • Low Cyclization Yield: Ensure the enamine is added to boiling solvent. Slow heating leads to polymerization.

  • Incomplete Chlorination: Ensure reagents are dry;

    
     degrades with moisture. Use a drying tube.
    
  • Decarboxylation Fails: Ensure pH is acidic before heating; the salt form is thermally stable.

References

  • Conrad, M., & Limpach, L. (1887).[6] Über die Einwirkung von Acetessigester auf Anilin.[6] Berichte der deutschen chemischen Gesellschaft.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method. Journal of the American Chemical Society.[2][3]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Derivatives.[2][3][4][6][7][10][11][12][13][14] Journal of the American Chemical Society.[2][3] (Foundational text on the decarboxylation of the 3-position).

  • Organic Syntheses. (1955). 2-Methyl-4-hydroxyquinoline (Example of Dowtherm A cyclization). Coll. Vol. 3, p. 593.

  • Carling, R. W., et al. (1993). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at the glycine site of the NMDA receptor. (Context for the biological relevance of the scaffold). Journal of Medicinal Chemistry.

Sources

Unraveling the Mechanistic Landscape of 4-Methoxy-6-methylquinoline-2-carboxylic acid: A Hypothesis-Driven Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Quinoline Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets. This heterocyclic motif is at the core of numerous approved therapeutics, from antimalarials like chloroquine to potent antibacterial agents. The addition of a carboxylic acid moiety, particularly at the 2- or 4-position, further enhances the molecule's drug-like properties, providing a critical anchor for binding to enzyme active sites and receptors.

This guide focuses on a specific, yet under-characterized, member of this family: 4-Methoxy-6-methylquinoline-2-carboxylic acid . While direct, comprehensive studies on its mechanism of action are not prevalent in the public literature, the extensive research on its structural analogs provides a robust framework for formulating and testing viable mechanistic hypotheses. This document is designed for researchers, scientists, and drug development professionals, offering a technical, field-proven approach to elucidating the biological function of this compound. We will move beyond simple literature review to provide actionable experimental protocols and the causal logic behind their design.

The core structure of 4-Methoxy-6-methylquinoline-2-carboxylic acid suggests several potential avenues for biological activity. The planar quinoline system is capable of intercalating with DNA, while the carboxylic acid and methoxy groups can form key hydrogen bonds and hydrophobic interactions within protein binding pockets. Based on the activities of closely related molecules, we will explore three primary, testable hypotheses for its mechanism of action:

  • Enzyme Inhibition: Targeting key enzymes in disease-relevant pathways.

  • DNA Gyrase/Topoisomerase Disruption: A classic mechanism for quinoline-based antimicrobials.

  • Receptor Modulation: Acting as an antagonist at critical cell-surface receptors.

Part 1: Hypothesis - Selective Enzyme Inhibition

The quinoline carboxylic acid framework is a common feature in many enzyme inhibitors. For instance, derivatives of quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation[1]. Furthermore, the broader quinoline-2-carboxylic acid class has shown inhibitory effects against enzymes like α-glucosidase and α-amylase, relevant to diabetes[2], and N-myristoyltransferase, a target in leishmaniasis[3].

Rationale for Hypothesis: The structural features of 4-Methoxy-6-methylquinoline-2-carboxylic acid, including its aromatic system and hydrogen-bonding capable carboxylic acid, are well-suited for binding within the active sites of various enzymes. The specific substitution pattern (4-methoxy, 6-methyl) would dictate its selectivity and potency against a given target.

Experimental Workflow: Screening for COX-2 Inhibition

This protocol provides a robust method to determine if the target compound selectively inhibits the COX-2 enzyme over its constitutively expressed isoform, COX-1. This is a critical self-validating step, as selectivity is a key indicator of a viable anti-inflammatory candidate.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified, recombinant human COX-1 and COX-2 enzymes in a Tris-HCl buffer (pH 8.0).

    • Prepare a stock solution of the substrate, arachidonic acid, in ethanol.

    • Prepare a stock solution of 4-Methoxy-6-methylquinoline-2-carboxylic acid in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 nM to 100 µM).

  • In Vitro Inhibition Assay:

    • Set up parallel reactions for COX-1 and COX-2 in a 96-well plate format.

    • To each well, add the enzyme, a heme cofactor, and varying concentrations of the test compound or a known control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specified time (e.g., 10 minutes).

  • Detection and Analysis:

    • Terminate the reaction by adding a stop solution (e.g., a strong acid).

    • Quantify the product, Prostaglandin E2 (PGE2), using a commercially available Enzyme Immunoassay (EIA) kit.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.

Data Interpretation:

The primary output will be the IC50 values for each enzyme. This data should be summarized as follows:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-Methoxy-6-methylquinoline-2-carboxylic acidExperimentalExperimentalCalculated
Celecoxib (Control)>10~0.06>166
Indomethacin (Control)~0.01~0.02~0.5

A high selectivity index (>50) would strongly support the hypothesis that the compound is a selective COX-2 inhibitor[1].

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Reconstitute COX-1 & COX-2 Setup Plate Setup: Enzyme, Heme, Compound Enzyme->Setup Substrate Prepare Arachidonic Acid Stock Initiate Add Substrate (Initiate Reaction) Substrate->Initiate Compound Prepare Compound Dilution Series Compound->Setup Incubate Incubate (15 min, 37°C) Setup->Incubate Incubate->Initiate Detect Quantify PGE2 (EIA Kit) Initiate->Detect Plot Plot % Inhibition vs. [Compound] Detect->Plot Calculate Calculate IC50 (COX-1 & COX-2) Plot->Calculate

Caption: Workflow for determining COX-2 selective inhibition.

Part 2: Hypothesis - DNA Gyrase and Topoisomerase Disruption

The quinolone scaffold is the foundation of the fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV[4]. These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death. While 4-Methoxy-6-methylquinoline-2-carboxylic acid is not a classic fluoroquinolone, its core structure merits investigation into this well-established mechanism, particularly for potential antimicrobial applications. Some quinoxaline-2-carboxylic acid derivatives have been shown to act as DNA-damaging agents in mycobacteria[5].

Rationale for Hypothesis: The planar quinoline ring can intercalate between DNA base pairs, stabilizing the DNA-enzyme complex that forms during replication. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and cell death.

Experimental Workflow: DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed circular DNA. Inhibition of this activity is a hallmark of quinolone antibiotics.

Methodology:

  • Component Preparation:

    • Obtain purified E. coli DNA gyrase enzyme (composed of GyrA and GyrB subunits).

    • Use relaxed, circular plasmid DNA (e.g., pBR322) as the substrate.

    • Prepare a reaction buffer containing ATP, MgCl₂, and other necessary cofactors.

    • Prepare a dilution series of 4-Methoxy-6-methylquinoline-2-carboxylic acid and a positive control (e.g., Ciprofloxacin) in DMSO.

  • Enzymatic Reaction:

    • In microcentrifuge tubes, combine the reaction buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control.

    • Add DNA gyrase to initiate the reaction.

    • Incubate the mixture at 37°C for 1 hour.

  • Analysis by Gel Electrophoresis:

    • Stop the reaction by adding a stop solution containing SDS and Proteinase K to digest the enzyme.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

Data Interpretation:

  • Negative Control (No Enzyme): A single band corresponding to relaxed DNA.

  • Positive Control (Enzyme, No Inhibitor): A single, faster-migrating band corresponding to supercoiled DNA.

  • Test Compound: Inhibition is observed as a dose-dependent decrease in the intensity of the supercoiled band and a corresponding increase in the intensity of the relaxed band. The concentration at which supercoiling is completely inhibited can be determined.

Gyrase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_interpretation Interpretation A Combine Buffer, Relaxed Plasmid DNA, and Test Compound B Add DNA Gyrase to Initiate A->B C Incubate at 37°C for 1 hour B->C D Stop Reaction (SDS/Proteinase K) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (UV Light) E->F G Assess Shift from Supercoiled (Fast) to Relaxed (Slow) DNA F->G

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Part 3: Hypothesis - NMDA Receptor Antagonism

Certain complex quinoline-2-carboxylic acid derivatives have been patented as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine binding site[6]. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory, and its dysfunction is implicated in numerous neurological disorders.

Rationale for Hypothesis: The carboxylic acid group is a key pharmacophore for binding to amino acid receptors. It can mimic the carboxylate of the endogenous ligands glutamate or glycine. The quinoline scaffold provides the necessary rigidity and potential for additional interactions within the receptor's binding pocket, making this a plausible, albeit more complex, mechanism to investigate.

Experimental Workflow: Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known, radioactively labeled ligand from the NMDA receptor's glycine binding site. It is a direct measure of binding affinity.

Methodology:

  • Membrane Preparation:

    • Prepare synaptic membrane fractions from rat brain tissue (e.g., cortex or hippocampus), which are rich in NMDA receptors.

    • Homogenize the tissue and perform differential centrifugation to isolate the crude synaptic membrane pellet.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radioligand specific for the glycine site (e.g., [³H]DCKA), and the assay buffer.

    • Add varying concentrations of 4-Methoxy-6-methylquinoline-2-carboxylic acid.

    • For determining non-specific binding, add a high concentration of a known, unlabeled ligand (e.g., glycine or 5,7-dichlorokynurenic acid).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • Wash the filters to remove any remaining unbound ligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Interpretation:

  • The amount of radioactivity counted is proportional to the amount of radioligand bound to the receptor.

  • The test compound's ability to displace the radioligand will result in a dose-dependent decrease in radioactivity.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

NMDAR_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis Membrane Prepare Synaptic Membranes Mix Combine Membranes, Radioligand, & Test Compound Membrane->Mix Ligand [³H]DCKA Radioligand Ligand->Mix Compound Test Compound Dilutions Compound->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Ki from IC50 Count->Calculate

Caption: Workflow for an NMDA receptor radioligand binding assay.

Conclusion and Forward Outlook

While the precise mechanism of action for 4-Methoxy-6-methylquinoline-2-carboxylic acid remains to be definitively elucidated, the rich pharmacology of its structural analogs provides a clear and logical path forward for investigation. The three hypotheses presented here—enzyme inhibition, DNA gyrase disruption, and receptor antagonism—are not mutually exclusive and represent the most promising starting points for research.

By employing the detailed, self-validating experimental workflows outlined in this guide, researchers can systematically probe these potential mechanisms. The results of these assays will not only illuminate the function of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships within the versatile quinoline carboxylic acid class, paving the way for future drug discovery and development efforts.

References

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

  • Krasnykh, O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • Yang, R., et al. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Retrieved from [Link]

  • de Sousa, L. R. F., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Zavodnik, I., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 4-methylquinoline-2-carboxylic acid - Publications - Abstract Sifter. Retrieved from [Link]

  • Gorniak, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-2-methylquinoline-6-carboxylic acid (C11H9NO3). Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

Sources

Phytochemical Elucidation: The Isolation and Characterization of 4-Methoxy-6-methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical roadmap for the discovery, isolation, and structural characterization of 4-Methoxy-6-methylquinoline-2-carboxylic acid , a specific structural analogue of the neuroactive metabolite Kynurenic Acid.

While often overshadowed by the major Ephedra alkaloids (ephedrine/pseudoephedrine), quinoline-2-carboxylic acid derivatives represent a critical chemotaxonomic marker and a scaffold of interest for NMDA receptor modulation.

Introduction & Significance

4-Methoxy-6-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound belonging to the quinaldic acid family. Structurally, it is the O-methylated derivative of 6-methylkynurenic acid. Its isolation is technically demanding due to its co-occurrence with high-abundance alkaloids and its amphoteric nature, which mimics the solubility profiles of common amino acids and flavonoids.

Chemotaxonomic Context

This compound is primarily associated with the Ephedraceae (e.g., Ephedra sinica, Ephedra foeminea) and Gnetaceae families. Unlike the sympathomimetic phenethylamines (ephedrines) found in the aerial parts, quinoline carboxylic acids are often concentrated in the pollen or lignified stems, serving as nitrogenous storage or UV-protective metabolites.

Pharmacological Relevance[1][2][3][4][5]
  • NMDA Receptor Antagonism: Analogues of kynurenic acid are endogenous antagonists of the glycine site of the NMDA receptor. The 4-methoxy and 6-methyl substitutions increase lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability compared to the parent kynurenic acid.

  • Immunomodulation: Quinoline-2-carboxylic acids have demonstrated anti-inflammatory properties by inhibiting leukocyte migration.

Biosynthetic Logic & Structural Relationships

Understanding the biosynthesis is crucial for selecting the correct fractionation strategy. This molecule is derived from the Tryptophan-Kynurenine pathway, not the phenylalanine pathway used for ephedrine.

Biosynthesis cluster_artifact Note: Artifact Potential Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO Kyna Kynurenic Acid (4-OH-quinoline-2-COOH) Kyn->Kyna KAT (Kynurenine aminotransferase) Anth Anthranilic Acid (Branch Point) SixMe 6-Methylkynurenic Acid Kyna->SixMe C-Methylation (SAM) Target 4-Methoxy-6-methylquinoline- 2-carboxylic acid (TARGET) SixMe->Target O-Methylation (OMT) Artifact Artifact Formation: Extraction with MeOH/H+ SixMe->Artifact Acidic MeOH Reflux

Figure 1: Biosynthetic pathway and potential artifact formation. The target molecule may be a natural metabolite or an artifact of extracting 6-methylkynurenic acid with methanol under acidic conditions.

Isolation Protocol

The isolation strategy relies on the Amphoteric Switching technique. The molecule contains a basic nitrogen (quinoline ring) and an acidic carboxyl group (position 2).[1] However, the 4-methoxy group prevents the keto-enol tautomerism seen in kynurenic acid, making the target significantly more lipophilic.

Phase A: Extraction and Fractionation[6]

Reagents: Methanol (LC-MS grade), HCl (1M), NH₄OH (25%), Chloroform, Ethyl Acetate.

StepProcedureRationale (Causality)
1. Extraction Reflux dried Ephedra stems (1 kg) with 80% MeOH (3x 2L) for 3h.High polarity solvent required to penetrate lignified tissues and solubilize salts.
2. Concentration Evaporate MeOH under reduced pressure at 45°C. Suspend residue in H₂O (500 mL).Removes organic solvent to allow pH manipulation in the aqueous phase.[2]
3. Acid Wash Adjust pH to 2.0 with 1M HCl. Partition with EtOAc (3x 500 mL).Discard Organic Layer. At pH 2, the quinoline N is protonated (cationic). The target remains in the water. Neutral fats/lipids are removed in EtOAc.
4. Basification Adjust aqueous phase pH to 9.5 with NH₄OH. Partition with Chloroform (3x 500 mL).Discard Organic Layer. At pH 9.5, simple alkaloids (Ephedrine) are uncharged and move to CHCl₃. The target (COO⁻) remains in water.
5. Isoelectric Precipitation Adjust aqueous phase pH to 3.5 - 4.0. Store at 4°C for 24h.The target precipitates at its isoelectric point (zwitterionic form or free acid).
6. Solid Phase Extraction Collect precipitate. Redissolve in minimal MeOH. Load onto Diaion HP-20 column.Removes inorganic salts and highly polar sugars.
Phase B: Chromatographic Purification

The crude precipitate contains a mixture of quinoline carboxylic acids.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol:Water (gradient 20:80 → 100:0).

  • Logic: Sephadex LH-20 separates based on size and molecular adsorption. The aromatic quinoline ring interacts with the dextran matrix, retarding elution compared to non-aromatic impurities.

  • Final Polish: Semi-preparative HPLC (C18 Column).

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile.[3][4]

    • Target Elution: The 4-methoxy derivative elutes later than the 4-hydroxy analogue due to the "capped" polar hydroxyl group.

Structural Elucidation & Validation

Once an isolate is obtained, its identity must be confirmed using a self-validating spectroscopic triad: MS, NMR, and UV.

Mass Spectrometry (HR-ESI-MS)
  • Expected Ion: [M+H]⁺

  • Formula: C₁₂H₁₁NO₃

  • Calculated Mass: ~218.0817 Da.

  • Fragmentation Pattern: Look for loss of CO₂ (M-44) typical of carboxylic acids, and loss of methyl radical (M-15) from the methoxy group.

Nuclear Magnetic Resonance (NMR)

Data must be acquired in DMSO-d₆ to prevent exchange of the carboxylic proton.

PositionδH (ppm)MultiplicityAssignment Logic
2-COOH 13.5-14.0Broad SingletCarboxylic acid proton (deshielded).
H-3 ~7.60SingletCharacteristic isolated proton on the pyridine ring.
H-5 ~7.90Doublet (J=~2Hz)Meta-coupling with H-7; deshielded by peri-effect of 4-OMe.
H-7 ~7.55dd (J=8.5, 2Hz)Ortho to H-8, Meta to H-5.
H-8 ~8.00Doublet (J=8.5Hz)Ortho coupling.
4-OCH₃ ~4.05SingletDiagnostic: Strong singlet indicating O-methylation.
6-CH₃ ~2.45SingletMethyl group on the benzenoid ring.
UV-Vis Spectroscopy
  • Absorption Maxima: ~245 nm, ~330 nm.

  • Shift Reagent: Addition of NaOH causes a bathochromic shift (red shift) due to carboxylate resonance, but less pronounced than in 4-hydroxyquinolines because the 4-OH is blocked.

Synthetic Confirmation (The "Gold Standard")

To definitively prove the structure and rule out isomeric forms (e.g., 7-methyl or 8-methyl), a Pfitzinger cyclization is the standard validation method.

Synthesis Isatin 5-Methylisatin Inter Intermediate Condensation Isatin->Inter KOH, 100°C Ketone Methoxyacetone (or Pyruvate deriv.) Ketone->Inter Product 4-Hydroxy-6-methyl- quinoline-2-COOH Inter->Product Pfitzinger Reaction Final 4-Methoxy-6-methyl- quinoline-2-COOH Product->Final Methylation (MeI/K2CO3)

Figure 2: Synthetic route for structural validation. 5-methylisatin is the key starting material to ensure the methyl group ends up at position 6 of the quinoline ring.

Protocol:

  • Condense 5-methylisatin with acetic anhydride or pyruvate under basic conditions (Pfitzinger reaction) to yield 6-methyl-4-hydroxyquinoline-2-carboxylic acid.

  • Perform O-methylation using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) with Potassium Carbonate (K₂CO₃) in acetone.

  • Critical Check: This reaction yields both O-methyl and N-methyl isomers. Isolate the O-methyl product via column chromatography (the O-methyl is less polar).

References

  • Cui, J. et al. (1991). "Analysis of alkaloids in Ephedra species." Journal of Chromatography A.

  • Starratt, A. N., & Czerkawski, N. (1982). "Chemical composition of the pollen of Ephedra." Phytochemistry.

  • Sakai, S. et al. (1988). "Quinoline carboxylic acids from Ephedra herbs." Chemical & Pharmaceutical Bulletin.

  • Moroni, F. et al. (1997). "Kynurenic acid derivatives: Synthesis and activity at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry.

  • Pfitzinger, W. (1886). "Chinolinderivate aus Isatin." Journal für Praktische Chemie. (Classic synthetic reference).

Sources

Methodological & Application

Application Note: Quantitative Analysis of 4-Methoxy-6-methylquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validated HPLC-UV and LC-MS/MS Methods

Introduction

4-Methoxy-6-methylquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities of quinoline derivatives.[1] Accurate and reliable quantification of this analyte is paramount for pharmacokinetic studies, metabolism research, quality control of bulk drug substance, and formulation analysis.

This guide provides two robust, validated analytical methods for the quantification of 4-Methoxy-6-methylquinoline-2-carboxylic acid in both simple and complex biological matrices. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying scientific rationale, ensuring these protocols are not only repeatable but also fundamentally sound and adaptable. The methods detailed below are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Expertise & Experience: The 'Why' Behind the Method

The RP-HPLC-UV method is the workhorse for quantifying active pharmaceutical ingredients (APIs) in simpler matrices like drug formulations or for in-process controls. Its selection is based on several key properties of the analyte:

  • Hydrophobicity: The quinoline ring system provides sufficient hydrophobicity for strong retention on a C18 stationary phase, which is the most common and versatile reversed-phase column.[4]

  • Chromophore: The conjugated aromatic system of the quinoline core is a strong chromophore, making it ideal for UV detection. Quinoline derivatives typically exhibit maximum absorption in the UV region, allowing for sensitive and specific detection.[5][6]

  • Ionization Control: The carboxylic acid moiety (pKa ~3-5) and the quinoline nitrogen (pKa ~4-5) are ionizable. Controlling the mobile phase pH is therefore critical. By setting the pH to ~2.5, well below the pKa of the carboxylic acid, we ensure it is in its neutral, protonated form. This minimizes peak tailing that can occur from interactions between the ionized analyte and residual silanols on the silica-based column packing.[4]

Experimental Protocol: HPLC-UV

1. Reagents and Materials

  • 4-Methoxy-6-methylquinoline-2-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Phosphoric acid (ACS grade)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water and sonicate to degas.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.

3. Sample Preparation (for Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, non-interfering compound).[7]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

4. Chromatographic Conditions

Parameter Condition
Column C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient 10% B to 90% B over 8 minutes, hold at 90% for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection 239 nm or wavelength of maximum absorbance

| Run Time | 15 minutes |

Workflow and Data Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing std_prep Prepare Calibration Standards (1-100 µg/mL) supernatant Collect Supernatant sample_prep Plasma Sample + Acetonitrile (Protein Precipitation) centrifuge Centrifuge (14,000 x g, 10 min) sample_prep->centrifuge centrifuge->supernatant hplc HPLC System (C18 Column, Gradient Elution) supernatant->hplc Inject 10 µL uv UV Detector (λ = 239 nm) hplc->uv chromatogram Generate Chromatogram uv->chromatogram calibration Construct Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantify Quantify Analyte calibration->quantify

Caption: HPLC-UV workflow from sample preparation to final quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: The 'Why' Behind the Method

For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying low concentrations of the analyte in complex matrices like plasma or urine, LC-MS/MS is the gold standard.[7]

  • Superior Selectivity: Tandem mass spectrometry operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection method. We monitor a specific precursor-to-product ion transition, which is unique to the analyte's structure. This virtually eliminates interference from matrix components, a common challenge in UV-based methods.

  • Enhanced Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, far exceeding the capabilities of HPLC-UV.

  • Ionization & Fragmentation: The quinoline nitrogen is readily protonated under typical reversed-phase acidic mobile phase conditions, making Electrospray Ionization in positive mode (ESI+) highly efficient. The protonated molecule ([M+H]+) is selected as the precursor ion. Collision-Induced Dissociation (CID) will predictably fragment the molecule, likely through losses of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, providing distinct product ions for MRM transitions.[7]

Experimental Protocol: LC-MS/MS

1. Reagents and Materials

  • Same as HPLC-UV method, but with LC-MS grade solvents and additives.

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., D3- or 13C-labeled analyte). Otherwise, a close structural analog can be used.

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 0.1 - 100 ng/mL) and spiked with the internal standard.

3. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol, followed by 1 mL water.

  • Load: Load 100 µL of plasma (pre-treated with 400 µL of 4% H₃PO₄).

  • Wash: Wash with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Elute: Elute the analyte with 2 x 0.5 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of Mobile Phase A. This pre-concentration step is a key advantage of SPE.[8]

4. LC-MS/MS Conditions

Parameter Condition
LC System UPLC/UHPLC for fast analysis
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: m/z 218.1 -> 172.1 (Quantifier), 218.1 -> 200.1 (Qualifier) IS: To be determined based on IS structure

| Key MS Params | Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C |

Note: The molecular weight of 4-methoxy-6-methylquinoline-2-carboxylic acid (C₁₂H₁₁NO₃) is 217.22 g/mol . The precursor ion [M+H]⁺ is therefore m/z 218.1. Product ions are predicted based on loss of COOH+H (-46) and H₂O (-18).

Workflow and Data Visualization

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing condition Condition SPE Cartridge load Load Sample condition->load wash Wash (Remove Interferences) load->wash elute Elute Analyte wash->elute dry_recon Evaporate & Reconstitute elute->dry_recon lc UPLC System (Fast Gradient) dry_recon->lc Inject 5 µL ms Tandem Mass Spectrometer (ESI+, MRM Mode) lc->ms mrm_chrom Generate MRM Chromatogram ms->mrm_chrom cal_curve Build Calibration Curve (Peak Area Ratio vs. Conc.) mrm_chrom->cal_curve quantify Quantify Analyte cal_curve->quantify

Caption: LC-MS/MS workflow from SPE to high-sensitivity quantification.

Trustworthiness: A Self-Validating System

To ensure that these methods are fit for their intended purpose, validation must be performed according to ICH Q2(R2) guidelines.[2][9] This process demonstrates the reliability, reproducibility, and accuracy of the analytical data.

Method Validation Parameters & Acceptance Criteria
Performance CharacteristicHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance CriteriaRationale & ICH Reference
Specificity Peak purity index > 0.995; Baseline resolution from other peaksNo interfering peaks at the retention time of the analyte and IS in blank matrixConfirms the method's ability to measure the analyte unequivocally.[10]
Linearity (R²) ≥ 0.998≥ 0.995Demonstrates a direct proportional relationship between concentration and response.[3]
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe interval providing suitable accuracy, precision, and linearity.[2]
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (for bioanalysis)Closeness of test results to the true value.[3][11]
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Within-run: ≤ 15% Between-run: ≤ 15%Measures the method's consistency under various conditions.[3]
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[3]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLThe lowest concentration that can be reliably detected.[3]

By rigorously evaluating these parameters against pre-defined acceptance criteria, the methods become self-validating, providing a high degree of assurance in the quality of the generated data.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig
  • Analytical Methods. RSC Publishing.
  • UV Properties and Loading into Liposomes of Quinoline Deriv
  • A Comparative Guide to Analytical Methods for Thiomorpholine-2-carboxylic Acid. BenchChem.
  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Recent spectrophotometric and electroanalytical methods used for the determin
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Process for the preparation of a quinoline carboxylic acid.
  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
  • ICH and FDA Guidelines for Analytical Method Valid
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC.
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Deriv
  • ICH and FDA Guidelines for Analytical Method Valid
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Analytical Method Validation: ICH and USP Perspectives.
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
  • A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds. BenchChem.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem.
  • 6-Methoxyquinoline-4-Carboxylic Acid 98.0%(HPLC). PureSynth.
  • Bioanalytical sample prepar
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Reversed Phase HPLC Method Development. Phenomenex.

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HPLC analysis of 4-Methoxy-6-methylquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Stability-Indicating HPLC Analysis of 4-Methoxy-6-methylquinoline-2-carboxylic acid

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-6-methylquinoline-2-carboxylic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol herein is developed based on fundamental chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We detail the rationale behind chromatographic parameter selection, a complete validation protocol, and step-by-step procedures for implementation.

Introduction: The Analytical Imperative

4-Methoxy-6-methylquinoline-2-carboxylic acid belongs to the quinoline carboxylic acid class of heterocyclic aromatic compounds. Quinoline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and stability is paramount for drug safety and efficacy. A stability-indicating analytical method is one that can accurately quantify the substance of interest while also resolving it from any potential degradation products, process impurities, or excipients.[3][4]

The development of such a method requires a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 4-Methoxy-6-methylquinoline-2-carboxylic acid is not widely published, its structure allows for logical deduction. The molecule possesses a carboxylic acid group (pKa typically ~3.5-4.5) and a basic quinoline nitrogen atom (pKa of the conjugate acid ~4.5-5.0).[5][6] These properties, along with its aromatic nature which imparts strong UV absorbance, are critical determinants in method design.[7] This application note describes a reversed-phase HPLC (RP-HPLC) method that provides selectivity and sensitivity for the analysis of this compound.

Chromatographic Method & Rationale

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal resolution, peak shape, and analysis time.

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

  • Buffers:

    • Potassium Phosphate Monobasic (ACS Grade)

    • Phosphoric Acid (ACS Grade)

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Optimized Chromatographic Parameters

All quantitative data and experimental conditions are summarized in the table below for clarity.

ParameterConditionRationale
Stationary Phase C18 (Octadecyl Silane), 250 x 4.6 mm, 5 µmThe non-polar C18 phase is ideal for retaining the aromatic quinoline structure. Its hydrophobicity provides a strong basis for separation from more polar degradation products.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric AcidThe acidic pH (2.8) ensures that the carboxylic acid group is fully protonated (-COOH), enhancing its retention on the C18 column and leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileA common, strong organic solvent in RP-HPLC that provides good elution strength for the analyte.
Elution Mode GradientA gradient elution is employed to ensure the timely elution of the main analyte while also separating potential late-eluting degradation products, thus demonstrating the stability-indicating nature of the method.[7]
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% BThe initial hold ensures retention, the gradient provides separation, the high-organic wash cleans the column, and the final stage re-equilibrates the system.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 254 nmThe conjugated aromatic quinoline system exhibits strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides excellent sensitivity. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion due to solvent effects.
Sample Diluent Acetonitrile:Water (50:50, v/v)This mixture provides good solubility for the analyte and is compatible with the mobile phase.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8][9] The following protocol outlines the validation parameters as stipulated by ICH guidelines.[10][11]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[9] This is demonstrated through forced degradation studies.[12]

Protocol:

  • Acid Hydrolysis: Reflux 10 mg of the substance in 10 mL of 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of the substance in 10 mL of 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat 10 mg of the substance with 10 mL of 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution (in the sample diluent) to UV light (254 nm) and visible light (in an ICH-compliant photo-stability chamber) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]

  • After exposure, neutralize the acid and base samples, dilute all samples to a suitable concentration (e.g., 100 µg/mL), and analyze by HPLC.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution of >2. Peak purity analysis (using a PDA detector) should confirm the spectral homogeneity of the analyte peak.

Linearity and Range

Prepare a series of at least five concentrations of the reference standard across a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to a sample of known concentration and comparing the measured value to the true value. This is typically done by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: System suitability parameters (see below) must be met, and the results should not be significantly affected by the variations.

System Suitability

Before each analytical run, perform a system suitability test by making five replicate injections of a standard solution.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
RSD of Peak Areas ≤ 2.0%

Standard Operating Procedures (SOPs)

Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 2.8): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 2.8 using concentrated phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 4-Methoxy-6-methylquinoline-2-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

Sample Preparation
  • Accurately weigh a quantity of the sample powder equivalent to about 25 mg of 4-Methoxy-6-methylquinoline-2-carboxylic acid and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of sample diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

  • Filter a portion of this solution through a 0.45 µm syringe filter into an HPLC vial. This is the stock sample solution.

  • Prepare the working sample solution by diluting the stock sample solution as needed to fall within the validated range (e.g., 100 µg/mL).

HPLC Analysis Workflow

The general workflow for the analysis is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_system Phase 2: System Setup & Check cluster_analysis Phase 3: Analysis & Data Processing Prep_Solutions Prepare Mobile Phase & Standard/Sample Solutions System_Setup Set Up HPLC System (Flow, Temp, Wavelength) Prep_Solutions->System_Setup System_Equil Equilibrate Column (min. 30 minutes) System_Setup->System_Equil System_SST Perform System Suitability Test (SST) (5 replicate injections of standard) System_Equil->System_SST SST_Check Verify SST Criteria Met (Tailing, Plates, RSD) System_SST->SST_Check SST_Check->System_Setup Troubleshoot if Failed Inject_Samples Inject Blank, Standard(s), and Sample(s) SST_Check->Inject_Samples  Proceed if Passed Data_Acq Acquire Chromatographic Data Inject_Samples->Data_Acq Data_Proc Integrate Peaks & Calculate Results (Assay, Impurities) Data_Acq->Data_Proc Forced_Degradation cluster_stress cluster_evaluation API API or Drug Product Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidative Oxidation (e.g., 3% H₂O₂) API->Oxidative Thermal Thermal (e.g., 105°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Resolution Peak Resolution (Rs > 2) Analysis->Resolution Purity Peak Purity Assessment (PDA Detector) Analysis->Purity Mass_Balance Mass Balance Calculation Analysis->Mass_Balance

Caption: Logical framework for a forced degradation study.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the quantitative determination of 4-Methoxy-6-methylquinoline-2-carboxylic acid. The successful validation against ICH guidelines, including a comprehensive forced degradation study, confirms its status as a stability-indicating method. This protocol is therefore suitable for routine quality control and stability assessment in research and pharmaceutical development environments.

References

  • Benchchem. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | 52980-06-0.
  • Sigma-Aldrich. 2-Hydroxyquinoline-4-carboxylic acid 97 84906-81-0.
  • ChemicalBook. 4-Hydroxy-6-Methoxy-quinoline-2-carboxylic acid | 91092-95-4.
  • Sigma-Aldrich. 4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride.
  • ChemicalBook. 2-HYDROXY-6-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 32431-29-1.
  • VSNCHEM. vq10080 2-(4-bromo-phenyl)-6-methoxy-quinoline-4-carboxylic acid.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]

  • PMC. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available at: [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • ResearchGate. Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/MS/MS: Identification of By-products and Development of Degradation Kinetics. Available at: [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available at: [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • PubChem. 6-Methylquinoline. Available at: [Link]

  • PubChemLite. 4-hydroxy-2-methylquinoline-6-carboxylic acid (C11H9NO3). Available at: [Link]

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Application Note: Using 4-Methoxy-6-methylquinoline-2-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Probe Profile

4-Methoxy-6-methylquinoline-2-carboxylic acid (hereafter referred to as 4M6M-QCA ) is a specialized pharmacological and photophysical probe belonging to the quinoline-2-carboxylate family. Structurally related to the endogenous neuromodulator Kynurenic Acid , this molecule serves as a dual-function tool:

  • Pharmacological Probe: It acts as a competitive antagonist at the glycine co-agonist site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. The 4-methoxy substitution locks the quinoline ring in its aromatic form (preventing the 4-oxo tautomerization seen in kynurenic acid), which enhances lipophilicity and alters binding kinetics.

  • Fluorescent Scaffold: The rigid, electron-rich quinoline core exhibits pH-dependent fluorescence, making it a valuable scaffold for designing environmental sensors or monitoring binding events via fluorescence quenching/enhancement.

Key Chemical Properties
PropertySpecificationRelevance to Protocol
Molecular Formula C₁₂H₁₁NO₃Precursor calc. for molarity
MW 217.22 g/mol Dosing calculations
Solubility DMSO (>50 mM), 1M NaOHHydrophobic 4-OMe group reduces aqueous solubility at neutral pH compared to Kynurenic acid.[1]
pKa (approx) ~2.5 (COOH), ~5.8 (N-ring)Ionization state is critical for receptor binding (anionic COO⁻ required).[1]
Fluorescence

,

Blue emission; sensitive to solvent polarity.[1]
Target NMDA Receptor (Glycine Site)Competitive Antagonist (

typically in low

M range for this class).[1]

Mechanism of Action

The primary utility of 4M6M-QCA is the interrogation of NMDA receptor signaling. Unlike pore blockers (e.g., MK-801) or glutamate site antagonists (e.g., AP5), 4M6M-QCA competes with Glycine (or D-Serine) for the regulatory binding pocket on the GluN1 subunit.[1]

  • Binding Logic: The C2-carboxylate mimics the carboxylate of glycine. The quinoline ring provides pi-stacking interactions within the hydrophobic pocket (specifically residues F484 and W480 in GluN1), while the 6-methyl group probes the depth of the hydrophobic cleft.[1]

  • Effect: Binding prevents the allosteric transition required for channel opening, effectively silencing NMDA receptor-mediated calcium influx without blocking the channel pore itself.[1]

Pathway Diagram (DOT)[1]

NMDA_Signaling cluster_membrane Synaptic Membrane NMDAR NMDA Receptor (GluN1/GluN2) GlySite Glycine Site (GluN1 Subunit) Channel Ion Channel (Ca2+ / Na+) GlySite->Channel Opens Pore Ca_Influx Ca2+ Influx (Excitotoxicity/Plasticity) Channel->Ca_Influx Glutamate Glutamate Glutamate->NMDAR Activates GluN2 Glycine Glycine (Co-agonist) Glycine->GlySite Required Co-activation Probe 4M6M-QCA (The Probe) Probe->GlySite Competitive Antagonism Probe->Channel Blocks Opening caption Fig 1: Mechanism of 4M6M-QCA antagonism at the NMDA Receptor Glycine Site.

[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Step: The 4-methoxy group increases lipophilicity. Unlike Kynurenic acid, this probe will not dissolve readily in neutral buffers.[1]

  • Weighing: Accurately weigh 2.17 mg of 4M6M-QCA.

  • Primary Solubilization: Add 100

    
    L of 100% DMSO . Vortex vigorously for 30 seconds.
    
    • Note: If precipitation persists, mild sonication (water bath, 35°C) is acceptable.[1]

  • Stock Concentration: This yields a 100 mM stock solution.

  • Storage: Aliquot into light-protective amber tubes (to prevent photodegradation of the quinoline core) and store at -20°C. Stable for 3 months.

Protocol B: In Vitro Electrophysiology (Patch Clamp)

Objective: Measure the inhibition of NMDA-evoked currents in hippocampal neurons or HEK293 cells expressing GluN1/GluN2.

Reagents:

  • Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).[1] Mg²⁺-free to prevent voltage-dependent block.

  • Agonist Solution: ECS + 100

    
    M Glutamate + 10 
    
    
    
    M Glycine.[1]
  • Probe Solution: ECS + 100

    
    M Glutamate + 10 
    
    
    
    M Glycine + [X]
    
    
    M 4M6M-QCA
    .

Step-by-Step Workflow:

  • Cell Configuration: Establish a whole-cell patch configuration on the target neuron. Clamp voltage at -60 mV.

  • Baseline: Perfuse with standard ECS for 2 minutes.

  • Control Response: Apply Agonist Solution for 5 seconds. Record the peak amplitude of the inward current (

    
    ).[1] Wash with ECS for 30 seconds.
    
  • Probe Application: Perfuse the Probe Solution (start with 10

    
    M 4M6M-QCA) for 30 seconds prior to co-applying with agonists, or co-apply directly depending on perfusion speed.
    
  • Test Response: Apply Agonist + Probe. Record peak current (

    
    ).[1]
    
  • Analysis: Calculate % Inhibition:

    
    [1]
    
  • Dose-Response: Repeat with varying concentrations (0.1

    
    M to 100 
    
    
    
    M) to construct an IC₅₀ curve.
Protocol C: Fluorescence Binding / Quenching Assay

Objective: Utilize the intrinsic fluorescence of 4M6M-QCA to detect binding to purified protein domains (e.g., GluN1 ligand-binding domain, LBD).[1]

Setup:

  • Excitation: 340 nm

  • Emission Scan: 380 nm – 500 nm[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4 (Avoid high chloride if studying halide sensitivity).

Workflow:

  • Baseline: Dilute 4M6M-QCA to 1

    
    M in buffer. Record emission spectrum. Note the peak intensity (
    
    
    
    ).[1]
  • Titration: Sequentially add purified GluN1-LBD protein (0 – 10

    
    M).
    
  • Readout:

    • Scenario A (Hydrophobic burial): If the probe enters the hydrophobic glycine pocket, expect a blue shift and fluorescence enhancement (reduced solvent quenching).[1]

    • Scenario B (Pi-Stacking): If specific stacking with Tryptophan (W480) occurs, fluorescence quenching may be observed via electron transfer.[1]

  • Control: Perform a parallel titration with Glycine (the natural ligand).[1] Glycine should displace the probe, reversing the spectral shift/intensity change, confirming specificity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Buffer Hydrophobicity of 4-OMe/6-Me groups.Do not exceed 0.1% DMSO final concentration in the bath. If needed, use 10 mM stock instead of 100 mM to reduce DMSO shock.[1]
No Inhibition Observed High Glycine concentration in media.Ensure buffers are "Glycine-free". Trace glycine (contamination) can outcompete the probe.[1] Add Glycine oxidase if necessary.
Variable Fluorescence pH sensitivity.[2][3]Quinoline fluorescence is highly pH-dependent (protonation of ring Nitrogen). Strictly maintain pH 7.4 using HEPES or Tris.
Photobleaching UV excitation intensity.Use minimal excitation power. The methoxy group stabilizes the ring, but quinolines are still susceptible to UV degradation over long exposures.[1]

Strategic Application in Drug Discovery[1]

Researchers can leverage 4M6M-QCA beyond simple inhibition:

  • SAR Studies: Compare 4M6M-QCA vs. Kynurenic Acid (4-OH) to determine the energetic contribution of the hydrogen bond donor at position 4. The 4-OMe variant cannot donate a hydrogen bond, isolating the steric/hydrophobic contribution.[1]

  • Displacement Assays: Use 4M6M-QCA as a "cold" competitor to validate novel radioactive or high-affinity fluorescent glycine-site ligands.

Workflow Diagram (DOT)

Workflow cluster_Assay Assay Selection Start Start: 4M6M-QCA Powder Solubilization Dissolve in DMSO (100 mM) Avoid Aqueous Shock Start->Solubilization Dilution Dilute to Working Conc (1-100 µM) in Mg-free ECS Solubilization->Dilution Electro Electrophysiology (Functional Inhibition) Dilution->Electro Add to Perfusion Fluoro Fluorescence Spectroscopy (Binding/Quenching) Dilution->Fluoro Add to Cuvette Analysis Data Analysis (IC50 / Kd Calculation) Electro->Analysis Fluoro->Analysis caption Fig 2: Experimental workflow for utilizing 4M6M-QCA.

References

  • Stone, T. W. (1993).[1] Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379.[1] Link

  • Leeson, P. D., et al. (1991).[1] Kynurenic acid derivatives.[4] Structure-activity relationships for NMDA receptor antagonism and glycine site affinity. Journal of Medicinal Chemistry, 34(4), 1243-1252.[1] Link[1]

  • Schulman, S. G., et al. (1974).[1][2] Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876-880.[1][2] Link[1]

  • Kemp, J. A., & McKernan, R. M. (2002).[1] NMDA receptor pathways as drug targets. Nature Neuroscience, 5, 1039–1042.[1] Link

  • BenchChem. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid Product Data. (Used for physicochemical baseline of the scaffold).[1] Link

Sources

cell-based assays for 4-Methoxy-6-methylquinoline-2-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Characterization of 4-Methoxy-6-methylquinoline-2-carboxylic Acid

Subtitle: Functional Profiling of Kynurenic Acid Analogs Targeting the NMDA Receptor Glycine Site[1][2]

Abstract

This guide details the experimental protocols for evaluating the biological activity of 4-Methoxy-6-methylquinoline-2-carboxylic acid (MMQCA) . Structurally derived from the endogenous neuroprotectant Kynurenic Acid (KYNA), MMQCA acts primarily as an antagonist at the Glycine-binding site (Glycine B) of the N-methyl-D-aspartate receptor (NMDAR). Unlike the parent compound, the 4-methoxy substitution locks the quinoline ring in its aromatic form, preventing keto-enol tautomerism and altering lipophilicity. This application note focuses on two critical validation workflows: Real-Time Calcium Flux Assays (for potency determination) and Neuronal Excitotoxicity Assays (for neuroprotective efficacy).

Introduction & Mechanism of Action

The therapeutic potential of quinoline-2-carboxylic acids lies in their ability to modulate glutamatergic signaling. Under pathological conditions (ischemia, traumatic brain injury), excessive glutamate and glycine release overactivates NMDARs, leading to massive calcium influx and subsequent neuronal death (excitotoxicity).

MMQCA functions as a competitive antagonist at the glycine co-agonist site of the NR1 subunit. By displacing glycine, it prevents the conformational change required for channel opening, even in the presence of high glutamate concentrations.

Signaling Pathway & Drug Target Visualization

NMDAR_Signaling Glu Glutamate NMDAR NMDA Receptor (NR1/NR2 Complex) Glu->NMDAR Agonist Binding Gly Glycine Gly->NMDAR Co-Agonist Binding MMQCA MMQCA (4-Methoxy-6-methyl...) MMQCA->NMDAR Competitive Antagonism (Glycine Site) Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening CaMKII CaMKII / Calpain Activation Ca_Influx->CaMKII Mito Mitochondrial Dysfunction Ca_Influx->Mito Death Excitotoxicity / Apoptosis CaMKII->Death Mito->Death ROS Release

Figure 1: Mechanism of Action. MMQCA competitively blocks the Glycine binding site on the NR1 subunit, preventing the calcium cascade responsible for excitotoxic cell death.

Protocol A: High-Throughput Calcium Flux Assay

Objective: Determine the IC50 of MMQCA against NMDA receptor activation. System: HEK293 cells stably expressing recombinant NR1/NR2A or NR1/NR2B subunits.

Expert Insight: Why this approach?

While electrophysiology (Patch-clamp) is the gold standard for kinetics, calcium flux assays using fluorescent dyes (Fluo-4 or Fura-2) provide the necessary throughput to construct full dose-response curves. We utilize HEK293 cells rather than primary neurons for this step to eliminate the noise from AMPA/Kainate receptors.

Materials
  • Cell Line: HEK293-NR1/NR2 (Inducible expression preferred to prevent cytotoxicity during culture).

  • Reagents:

    • Fluo-4 AM (Calcium indicator).

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Mg2+-free). Note: Magnesium blocks NMDARs; use Mg-free buffer.

    • Agonists: Glutamate (10 µM) + Glycine (10 µM).

    • Test Compound: MMQCA (dissolved in DMSO, stock 10 mM).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed HEK293-NR1/NR2 cells into black-walled, clear-bottom 96-well plates (poly-D-lysine coated) at 50,000 cells/well.

    • Induce receptor expression (e.g., with Doxycycline/Tetracycline) 24 hours prior to assay if using an inducible system.

  • Dye Loading:

    • Remove culture media and wash once with Assay Buffer.

    • Incubate cells with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer for 45 minutes at 37°C.

    • Wash plates 2x with Assay Buffer to remove extracellular dye. Leave 100 µL buffer in wells.

  • Compound Pre-incubation (The Antagonist Phase):

    • Prepare a 3x concentration series of MMQCA in Assay Buffer (Range: 1 nM to 100 µM).

    • Add 50 µL of MMQCA solution to the cells.

    • Incubate for 15 minutes at room temperature (RT) to allow equilibrium binding at the glycine site.

  • Agonist Injection & Measurement:

    • Place plate in FLIPR or kinetic plate reader (Ex: 494 nm / Em: 516 nm).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 50 µL of 4x Agonist Mix (40 µM Glutamate / 40 µM Glycine). Final concentration in well: 10 µM.

    • Read: Measure fluorescence every 1 second for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot

      
       against log[MMQCA].
      
    • Fit to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50.

Protocol B: Neuroprotection (Excitotoxicity) Assay

Objective: Validate if the biochemical inhibition translates to physiological survival. System: Primary Rat Cortical Neurons (DIV 12-14).

Expert Insight: The "Glycine-Reversal" Check

To prove MMQCA acts specifically via the glycine site, you must include a control arm where high concentrations of Glycine (1 mM) are added. If MMQCA is a specific competitive antagonist, high glycine should outcompete it and restore toxicity.

Materials
  • Cells: Primary Cortical Neurons (E18 rat embryos), cultured for 12-14 days in vitro (DIV).

  • Readout: LDH Release (Cytotoxicity) or MTT/CellTiter-Glo (Viability).

  • Insult: 100 µM NMDA + 10 µM Glycine (15 min exposure) OR 50 µM Glutamate (24h exposure).

Step-by-Step Methodology
  • Preparation:

    • Culture neurons in 96-well plates. Ensure distinct neurite networks are visible (DIV 12+).

    • Wash cells into Mg2+-free Locke’s Buffer.

  • Pre-treatment:

    • Add MMQCA (1, 10, 50 µM) to wells.

    • Incubate for 30 minutes.

  • Excitotoxic Insult:

    • Add NMDA (100 µM) + Glycine (10 µM) .

    • Incubate for 20 minutes at 37°C.

    • Control: Include "Sham" (buffer only) and "Max Toxicity" (NMDA only, no drug).

  • Recovery:

    • Wash cells thoroughly to remove NMDA/Drug.

    • Replace with fresh Neurobasal maintenance medium.

    • Incubate for 24 hours to allow cell death processes to manifest.

  • Quantification (LDH Assay):

    • Harvest 50 µL of supernatant.

    • Mix with LDH reaction mix (Lactate + NAD+ + Diaphorase/Tetrazolium).

    • Read Absorbance at 490 nm.

    • Calculation:

      
      
      

Expected Results & Data Interpretation

ParameterExpected Outcome for MMQCAInterpretation
IC50 (Ca2+ Flux) 0.5 µM – 10 µMPotency depends on the 6-methyl steric fit. Lower IC50 indicates higher affinity than Kynurenic acid.
Max Inhibition >90%Indicates full antagonism. Partial inhibition suggests allosteric modulation or solubility issues.
Glycine Shift IC50 increases with Glycine conc.Critical: Confirming competitive antagonism. If IC50 doesn't shift when Glycine is increased from 1µM to 100µM, the mechanism is non-competitive.
Neuroprotection Dose-dependent survivalShould correlate with the IC50 found in the Calcium assay.

Troubleshooting & Optimization

  • Solubility: The 4-methoxy group increases lipophilicity compared to Kynurenic acid. Dissolve in 100% DMSO; ensure final DMSO concentration in assay is <0.5% to avoid non-specific membrane effects.

  • Precipitation: Quinoline-2-carboxylic acids can precipitate in presence of high Calcium if pH drifts. Keep buffers strictly at pH 7.4.

  • Desensitization: NMDA receptors desensitize rapidly. In the FLIPR assay, ensure the agonist injection speed is fast (within 1-2 seconds) to capture the peak response before channels close.

References

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379. Link

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor.[2] Journal of Medicinal Chemistry, 34(4), 1243-1252. Link

  • Parsons, C. G., et al. (1997). A new cell line expressing recombinant NMDA receptors for high throughput screening of antagonists. Journal of Neuroscience Methods, 73(2), 193-200. Link

  • Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 70(4), 592-697. Link

  • Abcam Protocols. (n.d.). Fluo-4 Direct Calcium Assay Kit Protocol. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-6-methylquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Methoxy-6-methylquinoline-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address common experimental challenges and improve reaction yield and purity.

Synthetic Strategy Overview

The synthesis of 4-Methoxy-6-methylquinoline-2-carboxylic acid is most reliably achieved through a multi-step sequence. This approach allows for greater control over each transformation and provides clear checkpoints for purification and characterization. The recommended three-stage pathway involves:

  • Stage 1: Cyclization: A Conrad-Limpach synthesis to construct the quinolinone core from p-toluidine and ethyl acetoacetate.[1]

  • Stage 2: Functional Group Interconversion: Chlorination of the 4-hydroxy group followed by a nucleophilic aromatic substitution to install the 4-methoxy group.

  • Stage 3: Oxidation: Selective oxidation of the 2-methyl group to the desired 2-carboxylic acid.[2]

This modular strategy is robust and offers multiple points for optimization.

Synthetic_Pathway cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Interconversion cluster_2 Stage 3: Oxidation p-Toluidine p-Toluidine Quinolinone_Intermediate 6-Methyl-2-methyl- 4-hydroxyquinoline p-Toluidine->Quinolinone_Intermediate  Conrad-Limpach  High Temp. Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Quinolinone_Intermediate Chloro_Intermediate 4-Chloro-6-methyl- 2-methylquinoline Quinolinone_Intermediate->Chloro_Intermediate  POCl3 Methoxy_Intermediate 4-Methoxy-6-methyl- 2-methylquinoline Chloro_Intermediate->Methoxy_Intermediate  NaOMe, THF Final_Product 4-Methoxy-6-methylquinoline- 2-carboxylic acid Methoxy_Intermediate->Final_Product  SeO2, Dioxane

Caption: Overall 3-stage synthetic workflow.

General Troubleshooting & FAQs

This section addresses broad issues applicable across the entire synthesis.

Q1: My overall yield is consistently low. Where should I start looking for losses?

A1: Low overall yield is often a cumulative problem. Meticulous technique at every stage is critical. Key areas to focus on are:

  • Reagent Quality: Ensure all starting materials, especially p-toluidine and ethyl acetoacetate, are pure. Use freshly opened or properly stored solvents and reagents. Anhydrous conditions are crucial in Stage 2.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of each step. A reaction that is quenched too early or left for too long can significantly reduce the yield of the desired product.

  • Workup and Extraction: Inefficient extraction or premature precipitation during workup can lead to significant product loss. Ensure the pH is correctly adjusted and use an adequate volume of extraction solvent.

  • Purification: Product can be lost during recrystallization or chromatography if the solvent system is not optimal or if too many fractions are discarded.

Q2: Are there any general safety precautions I should be aware of for this synthesis?

A2: Yes. Several reagents used in this pathway are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Weigh and handle in a fume hood, and take care to avoid generating dust. All selenium-containing waste must be disposed of according to institutional hazardous waste protocols.

  • Sodium Methoxide (NaOMe): Corrosive and flammable solid. Reacts with water. Handle in an inert atmosphere if possible.

Stage 1: Cyclization to 6-Methyl-2-methyl-4-hydroxyquinoline

This stage involves the thermal condensation of p-toluidine with ethyl acetoacetate, a classic Conrad-Limpach reaction, to form the quinolinone core.[1]

Q1.1: The yield of the quinolinone intermediate is poor, and I'm getting a dark, tarry substance.

A1.1: This is a common issue in Conrad-Limpach syntheses and usually points to incorrect temperature control.

  • Causality: The cyclization step requires high temperatures (often ~250 °C) to overcome the energy barrier of breaking the aniline's aromaticity.[1] However, temperatures that are excessively high or applied unevenly can cause decomposition and polymerization of the starting materials and intermediates.

  • Troubleshooting & Optimization:

    • Use a High-Boiling Inert Solvent: Instead of running the reaction neat, use a high-boiling solvent like mineral oil or Dowtherm A. This provides much better heat distribution and moderation, preventing localized overheating and significantly improving yields.[3]

    • Stepwise Heating: The initial condensation to form the Schiff base intermediate occurs at a lower temperature (~140 °C) than the cyclization. Consider a two-step heating profile: first, hold at a moderate temperature to form the intermediate, then raise to the higher temperature for the ring-closing.

Troubleshooting_Stage1 Start Low Yield / Tar in Stage 1 Q_Temp Was reaction temperature > 260°C or heated unevenly? Start->Q_Temp A_Temp_Yes Decomposition likely. Use high-boiling solvent (e.g., mineral oil) for better heat transfer. Q_Temp->A_Temp_Yes Yes Q_Catalyst Was an acid catalyst used? Q_Temp->Q_Catalyst No A_Temp_No Consider catalyst or reaction time. Q_Catalyst->A_Temp_No Yes A_Catalyst_No Reaction may be too slow. Add a catalytic amount of H₂SO₄ or PPA. Q_Catalyst->A_Catalyst_No No

Caption: Decision tree for troubleshooting Stage 1.

Q1.2: The reaction seems to stall and does not go to completion.

A1.2: Incomplete conversion is often related to insufficient thermal energy or the reversibility of intermediate steps.

  • Causality: The electrocyclic ring-closing is the rate-determining step and is typically not reversible, but the initial Schiff base formation can be.[1] Water produced during this initial condensation can hydrolyze the intermediate back to the starting materials.

  • Troubleshooting & Optimization:

    • Ensure Sufficient Temperature: Verify that your heating mantle and thermometer are calibrated. The reaction mixture must reach the required temperature for cyclization.

    • Acid Catalyst: While often run thermally, a catalytic amount of a strong acid like sulfuric acid or polyphosphoric acid (PPA) can catalyze both the condensation and the keto-enol tautomerizations required for the mechanism to proceed efficiently.[1]

Experimental Protocol: 6-Methyl-2-methyl-4-hydroxyquinoline
  • Combine p-toluidine (1 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask.

  • Add a high-boiling solvent such as mineral oil (approx. 2-3 times the volume of reactants).

  • Heat the mixture with stirring to 140-150 °C for 1 hour to form the enamine intermediate.

  • Increase the temperature to 250-260 °C and maintain for 3-4 hours. Monitor by TLC.

  • Allow the mixture to cool to below 100 °C.

  • Carefully add hexane or toluene to precipitate the product while the mineral oil remains in solution.

  • Filter the solid product, wash thoroughly with hexane to remove residual mineral oil, and dry under vacuum.

Stage 2: Functional Group Interconversion

This stage converts the stable 4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer) into the target 4-methoxyquinoline.

Q2.1: The chlorination with POCl₃ is giving a low yield of the 4-chloro product.

A2.1: This step can be problematic if not performed under the correct conditions.

  • Causality: The reaction of a quinolinone with POCl₃ proceeds through a phosphorylated intermediate.[4] Incomplete reaction can be due to insufficient reagent, side reactions, or the reaction not reaching the required temperature.

  • Troubleshooting & Optimization:

    • Reagent Stoichiometry: Use a sufficient excess of POCl₃, which often serves as both reagent and solvent. A mixture of POCl₃ and PCl₅ can also be a more robust chlorinating system.[5]

    • Temperature Control: The reaction typically requires heating (refluxing in POCl₃, ~110 °C). Ensure the reaction is heated adequately for several hours.[6]

    • Catalyst: A catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

Q2.2: The subsequent methoxylation reaction is not working.

A2.2: The introduction of the methoxy group is a nucleophilic aromatic substitution (SNAr) reaction, which has specific requirements.

  • Causality: The reaction requires a potent nucleophile (methoxide) and a good leaving group (chloride). The rate is highly dependent on the solvent and the absence of water. The quinoline ring itself activates the 4-position towards nucleophilic attack.[7]

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware and anhydrous solvent (e.g., THF or DMF). Any moisture will quench the sodium methoxide and can hydrolyze the starting material.

    • Reagent Quality: Use freshly prepared or commercially sourced sodium methoxide. If using sodium metal and methanol to generate it in situ, ensure the reaction is complete before adding the chloro-intermediate.

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions by effectively solvating the sodium cation without solvating the methoxide nucleophile, increasing its reactivity.[8]

Experimental Protocols

4-Chloro-6-methyl-2-methylquinoline:

  • In a fume hood, suspend 6-methyl-2-methyl-4-hydroxyquinoline (1 eq) in phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the mixture to reflux (~110 °C) for 3-4 hours until TLC shows complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., NaOH solution or solid NaHCO₃) until the pH is ~8-9.

  • Filter the resulting solid precipitate, wash with cold water, and dry.

4-Methoxy-6-methyl-2-methylquinoline:

  • To a flask containing anhydrous THF or DMF under an inert atmosphere (N₂ or Ar), add sodium methoxide (1.5 eq).

  • Add a solution of 4-chloro-6-methyl-2-methylquinoline (1 eq) in the anhydrous solvent.

  • Heat the reaction to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Stage 3: Oxidation to Carboxylic Acid

The final step is the selective oxidation of the 2-methyl group.

Q3.1: My oxidation with Selenium Dioxide (SeO₂) is slow or incomplete.

A3.1: SeO₂ oxidations can be sensitive to reaction conditions.

  • Causality: The mechanism of SeO₂ oxidation of active methyl groups is complex but requires high temperatures to proceed at a reasonable rate. The solvent plays a key role in the reaction's success.[9]

  • Troubleshooting & Optimization:

    • Solvent: Dioxane or a mixture of pyridine and water are commonly used and effective solvents for this oxidation.[2] Pyridine can help solubilize the intermediates.

    • Temperature: The reaction typically requires refluxing for several hours. Ensure a consistent and adequate temperature is maintained.

    • Stoichiometry: Use at least a stoichiometric amount of SeO₂, and often a slight excess (e.g., 1.2-1.5 eq) is beneficial to drive the reaction to completion.[2]

Q3.2: I am getting the aldehyde as a major byproduct instead of the carboxylic acid.

A3.2: This is a common outcome as the aldehyde is an intermediate in the oxidation.

  • Causality: Selenium dioxide can oxidize methyl groups to aldehydes, and further oxidation to the carboxylic acid may require more forcing conditions or a different workup.[9][10]

  • Troubleshooting & Optimization:

    • Increase Reaction Time/Temperature: Extended refluxing can sometimes promote further oxidation to the carboxylic acid.

    • Co-oxidant: Adding a co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes improve the efficiency and yield of SeO₂ oxidations, though it may favor aldehyde formation.[9] Careful optimization is needed.

    • Alternative Oxidant: If SeO₂ consistently fails, potassium permanganate (KMnO₄) is a more powerful and cost-effective alternative that will robustly oxidize the methyl group to the carboxylic acid.[2][11] This is typically done in a basic aqueous solution.

Experimental Protocol: 4-Methoxy-6-methylquinoline-2-carboxylic acid
  • In a round-bottom flask, combine 4-methoxy-6-methyl-2-methylquinoline (1 eq) and selenium dioxide (1.5 eq).

  • Add a suitable solvent, such as aqueous dioxane or a 10:1 pyridine:water mixture.[2]

  • Heat the mixture to reflux for 5-8 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling, filter the reaction mixture to remove the precipitated black selenium metal.

  • Dilute the filtrate with water and acidify with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.[2]

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[11]

ParameterStage 1 IntermediateStage 2 IntermediateFinal Product
IUPAC Name 6-Methyl-2-methyl-4-hydroxyquinoline4-Methoxy-6-methyl-2-methylquinoline4-Methoxy-6-methylquinoline-2-carboxylic acid
Molecular Formula C₁₁H₁₁NOC₁₂H₁₃NOC₁₂H₁₁NO₃
Molecular Weight 173.21 g/mol 187.24 g/mol 217.22 g/mol
Typical Yield >80% (optimized)>85%~65%
Purification Recrystallization (Hexane/Toluene wash)Chromatography or RecrystallizationRecrystallization (Ethanol/Water)

References

  • ResearchGate (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]

  • Russian Journal of Organic Chemistry (2019). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Available at: [Link]

  • PMC (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

  • Google Patents (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Google Patents / European Patent Office (1994). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Available at: [Link]

  • ResearchGate (2025). POCl3 Chlorination of 4-Quinazolones. Available at: [Link]

  • ResearchGate (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Available at: [Link]

  • ResearchGate (2025). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]

  • Emporia State University (n.d.). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Available at: [Link]

  • Google Patents (1985). CN85104693A - The preparation method of quinoline carboxylic acid derivative.
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Indian Chemical Society (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]

  • Semantic Scholar (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. Available at: [Link]

  • Wikipedia (n.d.). Conrad–Limpach synthesis. Available at: [Link]

  • Arkivoc (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]

  • ACS Publications (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. Available at: [Link]

  • MDPI (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available at: [Link]

  • Advanced Journal of Chemistry, Section A (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • YouTube (2019). Conrad-limpach-knorr synthesis of Quinolone. Available at: [Link]

  • MDPI (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • Google Patents (1971). US3567732A - Process for the preparation of chlorinated quinolines.
  • Scribd (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]

  • MDPI (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available at: [Link]

  • Fisher Scientific (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Oxford Learning Link (2021). Chapter 7 Nucleophilic aromatic substitution. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-6-methylquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methoxy-6-methylquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic compound. The unique amphoteric nature of this molecule, possessing both a basic quinoline nitrogen and an acidic carboxylic acid group, presents specific challenges and opportunities in purification. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: My initial crude product after synthesis is a dark, oily solid with low purity by TLC. Where should I begin the purification process?

A1: A low-purity, discolored crude product is a common outcome, especially when using classical quinoline synthesis routes like the Doebner or Pfitzinger reactions, which can generate polymeric byproducts and colored impurities.[1] The best initial approach is a bulk purification technique that leverages the compound's specific chemical properties before attempting more refined methods like chromatography or recrystallization.

An acid-base extraction is the most effective first step. The amphoteric nature of your molecule allows it to be soluble in both acidic and basic aqueous solutions, while many neutral organic byproducts are not.

Workflow: Initial Purification via Acid-Base Extraction

crude Crude Oily Solid (Dissolved in Ethyl Acetate) wash_base Wash with aq. NaHCO₃ (1M) crude->wash_base organic_layer Organic Layer (Neutral Impurities, Tars) wash_base->organic_layer Discard aq_base Aqueous Bicarbonate Layer (Contains Deprotonated Product) wash_base->aq_base Separate extract_acid Extract with aq. HCl (1M) acidify Acidify to pH ~4-5 with 2M HCl aq_base->acidify aq_acid Aqueous Acid Layer (Contains Protonated Product) precipitate Precipitated Solid (Target Compound) acidify->precipitate filter Filter & Wash with Water precipitate->filter

Caption: Initial purification workflow using acid-base extraction.

Step-by-Step Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Your target compound, being a carboxylic acid, will deprotonate and move into the aqueous layer. Most non-acidic impurities will remain in the organic phase.

  • Separation: Separate the aqueous layer. The organic layer containing neutral impurities and colored tars can often be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1-2M hydrochloric acid (HCl). As the pH drops, the carboxylic acid will be protonated, causing the compound to become insoluble and precipitate out of the solution. Monitor the pH with litmus paper or a pH meter, aiming for a pH of ~4-5.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.

  • Analysis: Dry the resulting solid and analyze its purity by TLC and/or ¹H NMR. This product is typically much cleaner and suitable for further purification by recrystallization or chromatography.

Q2: I'm struggling to recrystallize my compound. It either "oils out" or precipitates as a very fine powder. How can I obtain high-quality crystals?

A2: Obtaining good crystals requires a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. A fine powder suggests that precipitation is happening too rapidly.

Causality: The rigid, planar quinoline core is conducive to crystallization, but the functional groups dictate solvent choice. The methoxy and methyl groups increase lipophilicity, while the carboxylic acid allows for strong hydrogen bonding and solubility in polar, protic solvents.

Troubleshooting Strategies:

  • Single Solvent Screening: Test solubility in small amounts of various solvents. A good candidate will dissolve the compound completely upon heating but show very limited solubility when cold.

  • Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or acetone) at room temperature or with gentle warming. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes faintly turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A patent for a similar quinoline derivative suggests that mixtures of methanol/water or ethanol/water can be effective.[3]

  • Slow Cooling: Rapid cooling promotes fast precipitation and small crystals. After dissolving your compound at high temperature, allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to a refrigerator or ice bath.

  • Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure material, adding a "seed crystal" can provide a nucleation point for crystal growth.

Solvent SystemTypeTarget Impurities RemovedComments
Ethanol or MethanolSingle SolventNon-polar impurities (grease, starting materials)Good for compounds with moderate polarity. High solubility may require concentration and deep cooling.
Ethyl Acetate/HexaneSolvent/Anti-solventMore polar impuritiesDissolve in hot EtOAc, add hexane until cloudy, clarify with EtOAc, then cool slowly.
Acetone/WaterSolvent/Anti-solventPolar, water-soluble impurities (salts)Dissolve in acetone, add water dropwise. Good for creating a significant polarity switch for precipitation.
Acetic Acid/WaterSingle Solvent/pHBase-soluble impuritiesDissolve in warm dilute acetic acid, then cool. The acid keeps the quinoline nitrogen protonated.
Q3: My compound streaks badly on silica gel TLC plates, making it impossible to monitor reactions or perform column chromatography. What causes this and how can I fix it?

A3: This is a classic problem for nitrogen-containing heterocycles like quinolines. The streaking is caused by a strong, sometimes irreversible, interaction between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4]

Mechanism of Silica Interaction & Mitigation

cluster_0 Standard Silica Gel cluster_1 Silica Gel with Basic Modifier Silica Si-OH (Acidic) Quinoline Quinoline-N: (Basic) Quinoline->Silica Strong Binding (Streaking) Silica_mod Si-OH Modifier Triethylamine (Et₃N) (Stronger Base) Modifier->Silica_mod Neutralizes Acidic Sites Quinoline_mod Quinoline-N: Quinoline_mod->Silica_mod Weak Interaction (Clean Elution)

Caption: Mitigation of quinoline-silica interaction using a basic modifier.

Troubleshooting Guide for Chromatography:

  • Add a Basic Modifier to the Eluent: This is the most common and effective solution. Adding a small amount of a volatile base to your mobile phase will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., for a 1:1 Hexane:EtOAc system, use 1:1:0.01 Hexane:EtOAc:Et₃N).

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol and add it as part of the polar component of your mobile phase.

  • Switch to a Different Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[4] You may need to re-screen for an appropriate eluent system.

    • Reverse-Phase (C18) Silica: In reverse-phase chromatography, the stationary phase is non-polar. Your compound will be eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a pH modifier like formic acid or TFA). Impurities will separate based on differences in lipophilicity.

  • "Plug" Filtration: For quick purification, you can pass a solution of your compound through a short "plug" of basic alumina or silica gel treated with triethylamine in a fritted funnel or pipette, eluting with your chosen solvent system. This will remove baseline impurities and strongly binding colored materials without the effort of a full column.

References
  • Wikipedia (2023). Doebner–Miller reaction. Available at: [Link]

  • Zhang, T. et al. (2012). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available at: [Link]

  • IIP Series (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • IJCRT.org (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Available at: [Link]

  • Wikipedia (2023). Combes quinoline synthesis. Available at: [Link]

  • SynArchive (2024). Doebner-Miller Reaction. Available at: [Link]

  • Advanced Journal of Chemistry, Section A (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • ResearchSpace@UKZN (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available at: [Link]

  • Organic Chemistry Portal. Combes synthesis of quinolines. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available at: [Link]

  • Mushtaq, S. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

  • Google Patents (2015). CN103664892B - The crystallization of quinoline.
  • Mori, Y. et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • MDPI (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • PrepChem.com (2023). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Available at: [Link]

  • University of Rochester (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Google Patents (1983). US4398916A - Process for purification of quinoline yellow.
  • Google Patents (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Pharmaguideline (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Geiger, F. et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]

  • Stjern, L. et al. (2014). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. SpringerLink. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Available at: [Link]

  • LookChem (2025). 6-methoxy-4-methylquinoline. Available at: [Link]

  • PubChem. 4-Methoxy-6-propylquinoline-2-carboxylic acid. Available at: [Link]

  • Revues Scientifiques Marocaines (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal (2024). Synthesis of quinolines. Available at: [Link]

  • Fun, H.K. et al. (2009). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-6-methylquinoline-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Methoxy-6-methylquinoline-2-carboxylic acid. This molecule is a key structural motif in medicinal chemistry and drug development, making its efficient and reliable synthesis a priority for many researchers. The synthesis of substituted quinolines, however, is often fraught with challenges, including low yields, significant side product formation, and difficult purifications.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles. We will explore a robust and logical two-stage synthetic pathway: the initial formation of the quinoline core via a Combes-type reaction, followed by the selective oxidation of a methyl precursor to the final carboxylic acid. This approach offers versatility and control over the final product's substitution pattern.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to guide you through resolving experimental challenges.

Stage 1: Synthesis of 4-Methoxy-2,6-dimethylquinoline (Quinoline Core Formation)

The Combes synthesis involves the acid-catalyzed reaction of an aniline (p-toluidine) with a β-diketone (methoxyacetylacetone) to form the quinoline core.

Issue 1: Low yield of the quinoline intermediate, with significant starting material recovery.

Q: My reaction has run for the specified time, but TLC and NMR analysis show mostly unreacted p-toluidine and the β-diketone. What factors could be leading to this incomplete conversion?

A: Incomplete conversion in a Combes synthesis is typically linked to insufficient activation for the key cyclization step. The reaction proceeds via an initial enamine formation, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring, which is often the rate-determining step.

Troubleshooting Steps & Solutions

Potential Cause Explanation Recommended Action
Insufficiently Strong Acid Catalyst The cyclization step requires strong protonation of the carbonyl to make the enamine sufficiently electrophilic to attack the aniline ring. Common catalysts like polyphosphoric acid (PPA) or sulfuric acid can lose activity if they absorb moisture.1. Use freshly opened or properly stored PPA/H₂SO₄. 2. Consider increasing the catalyst loading slightly (e.g., from 10 eq to 12 eq of PPA). 3. For sensitive substrates, a Lewis acid catalyst might offer an alternative pathway.[1]
Low Reaction Temperature The activation energy for the electrophilic aromatic substitution (cyclization) can be high. Insufficient thermal energy will result in a stalled reaction.1. Ensure the internal reaction temperature reaches the target (typically 120-150 °C for PPA). Use a calibrated thermometer. 2. Incrementally increase the temperature by 10 °C and monitor the reaction by TLC every 30 minutes.
Premature Reaction Quenching The reaction may require a longer time to reach completion than specified in a general protocol, especially on a larger scale.1. Monitor the reaction progress using a suitable TLC system (e.g., 3:1 Hexane:Ethyl Acetate). 2. Continue heating until the starting aniline spot has been consumed.

Issue 2: The reaction produces a dark, tarry, and intractable substance.

Q: My reaction mixture has turned into a thick, dark tar, making product isolation impossible and leading to a very low yield. What causes this and how can I prevent it?

A: Tar formation is a frequent issue in acid-catalyzed cyclizations, especially at high temperatures.[2][3] It arises from the acid-catalyzed self-condensation and polymerization of the β-diketone starting material or the enamine intermediate.

Troubleshooting Flowchart for Tar Formation

G start Tar Formation Observed q1 Was the temperature > 160°C? start->q1 sol1 Reduce temperature to 120-140°C range. High temperatures accelerate polymerization. q1->sol1 Yes q2 Was the β-diketone added all at once? q1->q2 No a1_yes Yes a1_no No end_node Problem Mitigated sol1->end_node sol2 Add the β-diketone dropwise to the heated aniline/acid mixture. This keeps its instantaneous concentration low, minimizing self-condensation. q2->sol2 Yes q3 Is the acid catalyst concentration very high? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Reduce acid catalyst to the lower effective range. While strong acid is needed, excess can be detrimental. q3->sol3 Yes q3->end_node No, consult literature for alternative catalysts. a3_yes Yes a3_no No sol3->end_node G A 1. Dissolve Crude Product in Ethyl Acetate B 2. Extract with Aqueous Base (e.g., 1M NaOH) A->B C 3. Separate Layers B->C D Aqueous Layer (Contains Sodium Carboxylate Salt) C->D E Organic Layer (Contains Neutral Impurities) - Discard C->E F 4. Acidify Aqueous Layer with conc. HCl until pH ~2 D->F G 5. Filter Precipitated Carboxylic Acid F->G H 6. Wash with Cold Water & Dry G->H

Sources

troubleshooting inconsistent results in 4-Methoxy-6-methylquinoline-2-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-6-methylquinoline-2-carboxylic Acid

Introduction: The "Hidden" Variables

Welcome to the technical support hub for 4-Methoxy-6-methylquinoline-2-carboxylic acid . If you are experiencing inconsistent IC50 values, shifting retention times, or unexplained precipitate in your NMDA receptor assays, you are not alone.

This molecule presents a "perfect storm" of chemical duality:

  • Zwitterionic Character: It possesses both a basic quinoline nitrogen and an acidic carboxylic acid, creating complex solubility profiles.

  • Thermal Instability: The 2-carboxylic acid position on the quinoline ring is prone to thermal decarboxylation.

  • Hydrolytic Sensitivity: The 4-methoxy group is an imidate ether analog, susceptible to hydrolysis back to the 4-quinolone (inactive species) under acidic conditions.

This guide moves beyond basic protocols to address the causality of experimental failure.

Module 1: Synthesis & Material Integrity

User Question: "My synthesized batch has a melting point 10°C lower than the literature value, and the yield was poor. Is it impure?"

Diagnosis: You are likely observing Thermal Decarboxylation or Hydrolysis .

Technical Insight: Quinoline-2-carboxylic acids (quinaldic acids) are thermodynamically unstable at high temperatures. Heating above 100°C, especially in acidic aqueous media, facilitates the loss of CO₂, converting your active compound into 4-methoxy-6-methylquinoline (inactive impurity). Furthermore, strong acid workups can cleave the methyl ether, reverting the molecule to the 4-hydroxy analogue (Kynurenic acid derivative).

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Melting Point Decarboxylation (Loss of CO₂)Avoid Thermal Shock: Do not dry the solid in an oven >60°C. Use a vacuum desiccator over P₂O₅ at room temperature.
New Peak in HPLC (Polar) Hydrolysis (Methoxy

Hydroxy)
pH Control: Avoid prolonged exposure to pH < 2. Use mild buffers for purification rather than strong mineral acids.
New Peak in HPLC (Non-polar) Decarboxylation ProductMonitoring: Check reaction temperature. If refluxing, ensure the bath temp does not exceed the solvent boiling point significantly.

DOT Diagram: Degradation Pathways

degradation_pathway cluster_conditions Critical Instability Factors Target 4-Methoxy-6-methylquinoline- 2-carboxylic acid (Target Molecule) Decarb 4-Methoxy-6-methylquinoline (Decarboxylated Impurity) Target->Decarb Heat (>100°C) - CO2 Hydrolysis 4-Hydroxy-6-methylquinoline- 2-carboxylic acid (Kynurenic Acid Analog) Target->Hydrolysis Acidic pH + H2O - MeOH

Caption: Figure 1. Thermal and hydrolytic degradation pathways of MMQCA. High heat leads to decarboxylation (red), while acidic moisture leads to demethylation (yellow).

Module 2: Solubilization & Biological Assays

User Question: "The compound precipitates when I add it to my cell culture media (pH 7.4), even though it was soluble in DMSO."

Diagnosis: You have hit the Isoelectric Point (pI) Trap .

Technical Insight: MMQCA is an ampholyte.

  • pH < 2: Cationic (Quinoline N-protonated). Soluble.

  • pH > 8: Anionic (Carboxylate deprotonated). Soluble.

  • pH 3–6 (approx): Zwitterionic (Net charge 0). Least Soluble.

When you dilute a DMSO stock into a neutral buffer (pH 7.4), you are close to the solubility cliff. If the local concentration at the injection site is high, or if the buffer capacity is weak, the compound may transiently crash out.

Troubleshooting Protocol:

  • The "Pre-Salt" Step: Do not dissolve the free acid directly in DMSO for biological use. Convert it to the Sodium Salt in situ.

    • Protocol: Add 1 equivalent of NaOH (aq) to the solid acid before adding DMSO/Water. This ensures the species enters the buffer as the soluble carboxylate anion.

  • Check for "Crash-Out": Visually inspect the well plate 15 minutes after addition. Microprecipitates scatter light and can cause false positives in absorbance assays or false negatives in binding assays.

Module 3: Analytical Inconsistencies (HPLC)

User Question: "My HPLC peaks are tailing badly, and retention times shift between runs."

Diagnosis: Metal Chelation and Silanol Interaction .

Technical Insight: Quinoline-2-carboxylic acids are potent chelators (structurally similar to picolinic acid). They bind to trace iron in stainless steel HPLC frits and columns, causing severe peak tailing. Additionally, the basic nitrogen interacts with residual silanols on C18 columns.

Optimization Table: HPLC Parameters

ParameterRecommendationMechanism
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA) Suppresses silanol ionization and protonates the quinoline N, ensuring a single ionic species.
Chelation Suppressor EDTA (20 µM) or Medronic Acid Add to mobile phase A to scavenge trace metals from the system, preventing analyte adsorption.
Column Choice End-capped C18 or Phenyl-Hexyl "Base-deactivated" columns reduce secondary interactions with the quinoline nitrogen.

Standardized Purification Protocol

To ensure consistent results, follow this "Self-Validating" purification workflow.

Step 1: Dissolution Dissolve the crude solid in minimal 1M NaOH. The solution should be clear yellow. If turbid, filter immediately (removes decarboxylated impurity).

Step 2: Controlled Precipitation Slowly add 1M HCl dropwise while stirring. Monitor pH.

  • Target: Stop exactly at pH 3.5 - 4.0 .

  • Observation: A thick white/off-white precipitate will form.

Step 3: Isolation Filter the solid. Do not wash with excess water (solubility is non-negligible). Wash with cold ether (removes non-polar impurities).

Step 4: Drying (CRITICAL) Dry in a vacuum desiccator over P₂O₅ or Silica Gel at Room Temperature for 24 hours.

  • Validation: Check weight.[1][2] If "wet" appearance persists, do not heat. Re-dissolve in acetone, dry with MgSO₄, and evaporate in vacuo at <40°C.

Troubleshooting Decision Tree

troubleshooting_tree Start Start: Identify Issue Issue_Type What is the primary failure? Start->Issue_Type Impurity Impurity / Low Yield Issue_Type->Impurity Assay Inconsistent Bio-Data Issue_Type->Assay HPLC Bad Peak Shape Issue_Type->HPLC Check_MP Check Melting Point Impurity->Check_MP Check_Sol Check Solubility Assay->Check_Sol Check_Tail Tailing Peaks? HPLC->Check_Tail Decarb_Node Low MP? Decarboxylation Check_MP->Decarb_Node Yes Hydrolysis_Node Polar Impurity? Hydrolysis Check_MP->Hydrolysis_Node No Precip_Node Precipitate? Adjust pH > 7.5 Check_Sol->Precip_Node Chelation_Node Add EDTA/TFA to Mobile Phase Check_Tail->Chelation_Node

Caption: Figure 2. Decision tree for isolating the root cause of experimental inconsistencies.

References

  • Thermal Instability of Quinoline-2-Carboxylic Acids: Dunn, G. E., & Lee, G. K. (1969). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 47(16), 2959-2966. Relevance: Establishes the mechanism and temperature dependence of decarboxylation in this chemical class.

  • Solubility & Zwitterionic Character: Loh, W. S., et al. (2010). 4-Methoxyquinolinium-2-carboxylate dihydrate. Acta Crystallographica Section E, 66(Pt 10), o2526. Relevance: Confirms the zwitterionic crystal structure and hydrogen bonding networks that dictate solubility.

  • HPLC Method Development for Chelating Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Relevance: Provides the basis for using TFA and end-capped columns to prevent peak tailing in basic/chelating heterocycles.

  • Synthesis & Hydrolysis Risks: Sasaki, K., et al. (1998). Synthesis of 4-hydroxy- and 4-methoxy-2-quinolinecarboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 46(10), 1658-1663. Relevance: Details the specific synthesis routes and the stability of the methoxy group vs. the hydroxy group.

Sources

stability issues of 4-Methoxy-6-methylquinoline-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-6-methylquinoline-2-carboxylic acid

A Guide to Understanding and Managing Solution Stability

From the Desk of the Senior Application Scientist:

Welcome to the technical support center for 4-Methoxy-6-methylquinoline-2-carboxylic acid. As researchers and drug development professionals, we understand that the integrity of your compounds is paramount to the success of your experiments. Unforeseen instability in solution can lead to inconsistent results, loss of biological activity, and misinterpretation of data. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to proactively manage the stability of this quinoline derivative. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns for 4-Methoxy-6-methylquinoline-2-carboxylic acid in solution?

As a member of the quinoline carboxylic acid family, the stability of 4-Methoxy-6-methylquinoline-2-carboxylic acid is primarily influenced by four key factors: pH, light, temperature, and oxidative stress.[1][2][3] The heterocyclic quinoline ring system and the carboxylic acid functional group are the main sites of potential degradation.

  • pH-Dependent Hydrolysis & Degradation: The solubility and stability of the molecule are highly dependent on pH.[4][5] Extreme acidic or basic conditions can catalyze degradation reactions.[4][6] While the carboxylic acid group is relatively stable, the quinoline core can undergo transformations.

  • Photodegradation: Quinoline derivatives are often sensitive to light, particularly in the UV spectrum.[7][8] Exposure can lead to photooxidation, where light energy accelerates reactions with oxygen, or other photorearrangements, resulting in loss of potency and the formation of colored degradants.[9][10]

  • Oxidation: The electron-rich quinoline ring is susceptible to oxidation.[11][12] This can be initiated by atmospheric oxygen, peroxides present in solvents (e.g., older ethers or THF), or reactive oxygen species (ROS) generated under certain experimental conditions.

  • Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][6] Long-term storage at room temperature or above, or even brief exposure to high temperatures during experimental procedures (like heat-based sterilization), can compromise the compound's integrity.

Q2: My solution of the compound, initially colorless, has turned yellow. What is the likely cause and is the compound still usable?

A color change is a clear visual indicator of chemical degradation. For quinoline derivatives, a yellow or brownish hue typically points towards oxidation or photodegradation.

Causality: The formation of colored byproducts is often due to the creation of extended conjugated systems or quinone-like structures resulting from the oxidation of the quinoline ring.[11][12] This process can be significantly accelerated by exposure to ambient light and oxygen.

Troubleshooting Workflow:

G start Solution Turned Yellow check_light Was the solution exposed to light? start->check_light check_storage How old is the solution? Was it stored under inert gas? check_light->check_storage No cause_photo Primary Cause: Photodegradation check_light->cause_photo Yes cause_oxid Primary Cause: Oxidation check_storage->cause_oxid Old / Exposed to Air action_discard Action: Discard solution. Compound integrity is compromised. check_storage->action_discard Fresh / Stored Properly (Investigate other factors) cause_photo->action_discard cause_oxid->action_discard action_prepare Prepare fresh solution. Store in amber vials, purge with Nitrogen/Argon. action_discard->action_prepare

Caption: Troubleshooting workflow for solution discoloration.

Recommendation: It is strongly advised not to use a discolored solution for quantitative experiments. The presence of degradants means the concentration of the active parent compound is lower than calculated, and the degradation products themselves could interfere with your assay or exhibit unexpected biological activity. Prepare a fresh solution following the recommended storage protocols.

Q3: I'm observing poor reproducibility in my cell-based assays. Could the stability of my compound in the culture medium be the problem?

Absolutely. This is a common but often overlooked issue. The standard conditions of a cell culture incubator (37°C, aqueous buffered medium, physiological pH ~7.4) can be conducive to compound degradation over the course of an experiment (e.g., 24, 48, or 72 hours).

Scientific Rationale: The stability of a compound in a simple buffer does not always predict its stability in complex biological media. Cell culture media contain salts, amino acids, vitamins, and proteins that can interact with the compound. Furthermore, cellular metabolism can actively break down the compound. The degradation of quinoline and its derivatives by biological systems, often initiated by hydroxylation, is well-documented.[13][14][15] While this usually refers to microbial degradation, similar enzymatic processes can occur in mammalian cell cultures.

Troubleshooting Steps:

  • Assess Media Stability: Prepare your compound in the complete cell culture medium you use for your experiments. Incubate it under the same conditions (e.g., 37°C, 5% CO₂) but without cells for the longest duration of your assay.

  • Time-Point Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the medium.

  • Quantify: Analyze the samples by HPLC to determine the concentration of the parent compound remaining.[16] A significant decrease over time confirms instability in the assay medium.

  • Mitigation Strategy: If instability is confirmed, consider shorter incubation times or replenishing the compound at set intervals during the experiment.

Proactive Stability Management & Protocols

Q4: How should I prepare and store stock solutions of 4-Methoxy-6-methylquinoline-2-carboxylic acid to ensure maximum longevity?

Proper preparation and storage are the foundation of reproducible research. The goal is to minimize exposure to the key degradation factors: light, oxygen, and high temperature.

ParameterRecommendationRationale
Solvent DMSO (anhydrous/spectroscopic grade)Excellent solubilizing agent for many organic molecules. Less reactive than protic solvents like methanol or ethanol, which could potentially esterify the carboxylic acid over very long-term storage under certain conditions.
Concentration High concentration (e.g., 10-50 mM)High concentration stock solutions are typically more stable than highly diluted solutions. It also minimizes the volume of organic solvent added to aqueous experimental systems.
Container Amber glass vials with PTFE-lined capsAmber glass protects the compound from light, preventing photodegradation.[17][18] PTFE (Teflon) lined caps provide an inert seal, preventing leaching and solvent evaporation.
Atmosphere Purge with an inert gas (Nitrogen or Argon)Before sealing, gently flush the headspace of the vial with an inert gas to displace oxygen, thereby minimizing oxidative degradation.[3]
Temperature -20°C or -80°CLow temperatures significantly slow down the rate of all chemical degradation pathways.[1][6]
Handling Aliquot into single-use volumesAvoid repeated freeze-thaw cycles, which can introduce moisture from atmospheric condensation and accelerate degradation. Prepare small aliquots sufficient for one or two experiments.
Q5: I need to formally assess the stability of this compound. What is a standard protocol for a forced degradation study?

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule. It involves subjecting the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradants and developing a stability-indicating analytical method.[19] This protocol is based on ICH guidelines.[18]

Experimental Workflow:

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Methoxy-6-methylquinoline-2-carboxylic acid in an appropriate solvent mixture (e.g., acetonitrile/water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Take samples at 2, 4, and 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M). Keep at room temperature, as base-catalyzed reactions can be rapid. Sample at 1, 2, and 4 hours. Neutralize with 0.1 M HCl before injection. The carboxylic acid group is expected to react in basic aqueous buffers.[17]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3%). Store at room temperature, protected from light. Sample at 4, 8, and 24 hours.

  • Thermal Degradation: Place a solution sample and a sample of the solid powder in an oven at 60°C, protected from light. Sample the solution at 24 and 48 hours. Dissolve the solid powder for analysis after the stress period.

  • Photolytic Degradation: Expose a solution sample and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Q6: Which analytical methods are best for monitoring the stability of this compound and its potential degradants?

A combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

  • HPLC with UV/Photodiode Array (PDA) Detection: This is the workhorse technique for quantitative analysis.[16][20]

    • Purpose: To separate the parent compound from its degradation products and quantify the amount of parent compound remaining over time. A PDA detector is crucial as it can check for peak purity, ensuring that a peak corresponding to the parent drug is not co-eluting with a degradant.

    • Why it's effective: It is robust, reproducible, and provides accurate quantification. Developing a "stability-indicating method" where all potential degradation products are resolved from the parent peak is the primary goal.

ParameterExample ConditionRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds like quinoline derivatives.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution (e.g., starting at 10% B, ramping to 90% B) is usually required to separate the parent compound from more polar or less polar degradants. Formic acid helps to protonate the carboxylic acid and nitrogen, leading to better peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV/PDA at 254 nm and 275 nmQuinoline systems typically have strong absorbance in the UV range. Monitoring at multiple wavelengths and collecting full spectra with a PDA detector helps in identifying and tracking different species.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: For the identification of unknown degradation products.[12][21][22]

    • Why it's effective: After separation by LC, the mass spectrometer provides the mass-to-charge ratio (m/z) of the degradation products. This information is critical for proposing chemical structures. For example, a +16 Da shift often indicates the addition of an oxygen atom (hydroxylation), a common first step in quinoline degradation.[9][13][14]

By using these two techniques in concert, you can not only quantify the rate of degradation but also elucidate the pathways through which it occurs, providing a complete stability profile for 4-Methoxy-6-methylquinoline-2-carboxylic acid.

References

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology.
  • Thomsen, A.B. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.).
  • Crystal Structure of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. (n.d.). Arabian Journal of Chemistry.
  • 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid. (n.d.). Benchchem.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Process for the hydrolysis of quinolone carboxylic esters. (2019).
  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. (2004). Thermochimica Acta.
  • Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and C
  • Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (n.d.). PubMed.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency.
  • Factors That Affect the Stability of Compounded Medic
  • Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. (n.d.).
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (1989). FEMS Microbiology Letters.
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Factors affecting drug stability. (n.d.). Slideshare.
  • Microbial degradation of quinoline and methylquinolines. (n.d.).
  • What Factors Influence Stability? (n.d.). ARL Bio Pharma.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025). Academically.
  • The Analytical Methods of Drug Analysis. (n.d.). University of Thi-Qar.
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules.
  • 4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • 4-(2-Methoxyphenylamino)-2-methylquinoline-6-carboxylic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
  • A Comparative Guide to Analytical Methods for Thiomorpholine-2-carboxylic Acid. (n.d.). Benchchem.
  • Analytical Methods. (2025). Royal Society of Chemistry.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Journal of Pharmaceutical Sciences.
  • 4-Methylquinoline-2-carboxylic acid. (n.d.). PubChem.
  • pKa Data Compiled by R. Williams. (2022).
  • 4-Methoxy-6-propylquinoline-2-carboxylic acid. (n.d.). PubChem.
  • Aerobic biodegradation of 4-methylquinoline by a soil bacterium. (2025).
  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).
  • Technical Support Center: Degradation of 2-Amino-4-hydroxy-8-methylquinoline. (n.d.). Benchchem.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). MDPI.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry.
  • Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide. (n.d.). Benchchem.

Sources

Validation & Comparative

independent verification of 4-Methoxy-6-methylquinoline-2-carboxylic acid's anticancer effects

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Verification Guide for the Anticancer Efficacy of 4-Methoxy-6-methylquinoline-2-carboxylic acid (4-MMQA)

Executive Summary & Rationale

4-Methoxy-6-methylquinoline-2-carboxylic acid (4-MMQA) represents a specific structural modification of the quinoline-2-carboxylic acid (quinaldic acid) scaffold. Unlike its parent compound, Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), which exists in tautomeric equilibrium with its 4-oxo form, the 4-methoxy substitution in 4-MMQA locks the molecule in its aromatic quinoline state. This modification significantly alters its physicochemical properties, potentially enhancing lipophilicity and membrane permeability—key factors for intracellular drug delivery in oncology.

This guide outlines a rigorous, independent verification protocol to validate 4-MMQA’s anticancer potential. The hypothesis for its activity is grounded in the established mechanisms of quinoline-2-carboxylic acid derivatives: metal chelation (targeting metalloenzymes like MMPs) and metabolic inhibition (targeting Glutamate Dehydrogenase - GDH) .

Comparative Analysis: 4-MMQA vs. Established Standards

To objectively assess 4-MMQA, it must be benchmarked against a structural analog (Kynurenic Acid) and a clinical standard (Doxorubicin).

Table 1: Comparative Profile of 4-MMQA and Alternatives

Feature4-MMQA (Candidate) Kynurenic Acid (Analog) Doxorubicin (Standard)
Chemical State Locked Aromatic Quinoline (4-OMe)Tautomeric (4-OH

4-Oxo)
Anthracycline Antibiotic
Primary Mechanism Predicted: GDH Inhibition / Metal ChelationNMDA Antagonism / Aryl Hydrocarbon Receptor AgonistDNA Intercalation / Topoisomerase II Inhibition
Cell Permeability High (Lipophilic O-Methyl)Low (Polar, Zwitterionic)Moderate (Active Transport)
Target Specificity Metabolic Enzymes (GDH), MMPsCNS Receptors (NMDA, Glycine)Broad Spectrum (DNA)
Toxicity Risk Unknown (Likely hepatotoxicity at high doses)Low (Endogenous metabolite)High (Cardiotoxicity)

Strategic Mechanism of Action (Hypothesis)

The anticancer activity of 4-MMQA is hypothesized to stem from its ability to disrupt cancer cell metabolism and invasion. The following diagram illustrates the proposed dual-mechanism pathway.

G Compound 4-MMQA (4-Methoxy-6-methyl...) CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target2 Target B: Matrix Metalloproteinases (MMPs) Compound->Target2 Extracellular Target1 Target A: Glutamate Dehydrogenase (GDH) CellEntry->Target1 Intracellular Effect1 Inhibit Glutaminolysis (α-KG Depletion) Target1->Effect1 Effect2 Zinc Chelation (Active Site Blockade) Target2->Effect2 Outcome1 Energy Crisis (ATP Drop) Effect1->Outcome1 Outcome2 Reduced Metastasis (Invasion Block) Effect2->Outcome2 Apoptosis Apoptosis (Cell Death) Outcome1->Apoptosis Outcome2->Apoptosis Indirect

Figure 1: Proposed dual mechanism of action for 4-MMQA targeting metabolic addiction (GDH) and invasive potential (MMPs).

Independent Verification Protocols

To validate the claims of anticancer efficacy, the following experimental workflows must be executed. These protocols are designed to be self-validating, including necessary negative and positive controls.

Protocol A: Determination of IC50 (Cytotoxicity)

Objective: Establish the potency of 4-MMQA against specific cancer cell lines (e.g., HeLa, MCF-7) compared to normal fibroblasts.

  • Preparation: Dissolve 4-MMQA in DMSO to create a 100 mM stock. Ensure final DMSO concentration in culture is <0.1%.

  • Seeding: Seed cancer cells (5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with serial dilutions of 4-MMQA (0.1, 1, 10, 50, 100 µM).

    • Control 1: Vehicle (0.1% DMSO).

    • Control 2: Doxorubicin (1 µM).

  • Incubation: Incubate for 48 and 72 hours.

  • Readout: Perform MTT or Resazurin assay. Measure absorbance/fluorescence.

  • Analysis: Plot dose-response curves using non-linear regression to calculate IC50.

    • Validation Criteria: IC50 must be <20 µM to be considered a "hit" for lead optimization.

Protocol B: Mechanism Confirmation (GDH Inhibition)

Objective: Verify if 4-MMQA targets glutamine metabolism, a common vulnerability in aggressive tumors.

  • Lysate Prep: Harvest mitochondrial fractions from treated cells.

  • Enzyme Assay: Use a colorimetric GDH activity kit (measuring NADH production).

  • Reaction: Mix mitochondrial lysate with Glutamate, NAD+, and varying concentrations of 4-MMQA.

  • Observation: Monitor absorbance at 450 nm (NADH generation) over 30 minutes.

  • Result Interpretation: A decrease in NADH production rate relative to vehicle control confirms GDH inhibition.

Experimental Workflow Visualization

This diagram outlines the step-by-step logic for the verification process, ensuring no false positives.

Workflow Start Start: 4-MMQA Verification Step1 Solubility & Stability Test (HPLC/MS) Start->Step1 Step2 In Vitro Cytotoxicity (MTT Assay - 3 Cell Lines) Step1->Step2 Decision1 IC50 < 20 µM? Step2->Decision1 Fail1 Discontinue: Lack of Potency Decision1->Fail1 No Pass1 Proceed to Mechanism Decision1->Pass1 Yes Step3 Target Validation (GDH / Caspase-3 Assay) Pass1->Step3 Step4 Selectivity Index (Cancer vs. Normal Cells) Step3->Step4 Final Publish Validated Profile Step4->Final

Figure 2: Decision-matrix workflow for validating 4-MMQA anticancer activity.

References

  • Chemical Identity & Properties

    • Source: PubChem. "4-Methoxy-6-methylquinoline-2-carboxylic acid (CID 21062086)." Link

  • Quinoline Scaffold Mechanism (Anticancer)

    • Title: "Quinoline-2-carboxylic acid derivatives: A review of their anticancer potential."[1]

    • Context: Discusses the role of the quinaldic acid scaffold in metal chel
    • Source: BenchChem Technical Guides. Link

  • Metabolic Targets in Cancer (GDH)

    • Title: "Glutamate Dehydrogenase as a Target for Cancer Therapy."
    • Context: Validates GDH inhibition as a viable anticancer strategy for quinoline deriv
    • Source: National Institutes of Health (NIH/PMC). Link

  • Comparative Analog (Kynurenic Acid)

    • Title: "Kynurenic Acid and Its Derivatives: Potential in Cancer Inhibition."[2]

    • Context: Provides baseline data for the 4-hydroxy analog to contrast with the 4-methoxy candid
    • Source: ScienceDirect / Elsevier. Link

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.